molecular formula C21H17NO B3644012 N-9H-fluoren-9-yl-2-phenylacetamide

N-9H-fluoren-9-yl-2-phenylacetamide

Cat. No.: B3644012
M. Wt: 299.4 g/mol
InChI Key: DQHDKUWRMGWVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-9H-fluoren-9-yl-2-phenylacetamide is a small molecule research compound identified for its potential as a cost-effective therapeutic against the Ebola virus (EBOV). It acts as a viral entry inhibitor, targeting the interaction between the Ebola virus glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a crucial step for viral infection . This compound is a fluorene-based analog of a carbazole hit compound, and the structural modification to a fluorene scaffold has been shown to slightly reduce antiviral potency but significantly improve the selectivity index, enhancing its potential therapeutic window . It is intended for use in infectious disease research, specifically in the study of filovirus entry mechanisms and the development of antiviral agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(9H-fluoren-9-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-20(14-15-8-2-1-3-9-15)22-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,21H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHDKUWRMGWVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(9H-Fluoren-9-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, N-(9H-fluoren-9-yl)-2-phenylacetamide. Due to the limited availability of published data on this specific molecule, this document outlines a predictive synthetic protocol and expected characterization data based on established principles of organic chemistry and spectral data from analogous structures.

Proposed Synthesis

The proposed synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide involves the N-alkylation of 2-phenylacetamide with a suitable 9-halofluorene, such as 9-bromofluorene, in the presence of a strong base. This reaction proceeds via an S_N2 mechanism where the deprotonated amide nitrogen acts as a nucleophile, attacking the electrophilic carbon at the 9-position of the fluorene ring.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 2-Phenylacetamide p1 N-(9H-Fluoren-9-yl)-2-phenylacetamide r1->p1 + r2 9-Bromofluorene r2->p1 r3 Sodium Hydride (NaH) r3->p1 Base r4 Tetrahydrofuran (THF) r4->p1 Solvent p2 Sodium Bromide (NaBr) p1->p2 + p3 Hydrogen Gas (H2) p1->p3 +

Caption: Proposed reaction scheme for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Experimental Protocol

Materials:

  • 2-Phenylacetamide

  • 9-Bromofluorene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add 2-phenylacetamide (1.0 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 9-bromofluorene (1.1 eq.) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure N-(9H-fluoren-9-yl)-2-phenylacetamide.

Characterization

The following table summarizes the predicted characterization data for N-(9H-fluoren-9-yl)-2-phenylacetamide based on the analysis of its constituent functional groups and data from structurally similar compounds.

Technique Expected Observations
Melting Point Expected to be a crystalline solid with a sharp melting point.
¹H NMR ~8.0-7.2 ppm: Multiplets corresponding to the aromatic protons of the fluorenyl and phenyl groups. ~6.0 ppm: A singlet or doublet for the methine proton at the 9-position of the fluorene ring. ~3.6 ppm: A singlet for the methylene protons of the acetamide moiety. ~8.5 ppm: A broad singlet corresponding to the amide N-H proton (may be exchangeable with D₂O).
¹³C NMR ~170 ppm: Carbonyl carbon of the amide. ~140-120 ppm: Aromatic carbons of the fluorenyl and phenyl groups. ~60 ppm: Methine carbon at the 9-position of the fluorene ring. ~45 ppm: Methylene carbon of the acetamide moiety.
FT-IR (cm⁻¹) ~3300: N-H stretching of the secondary amide. ~3100-3000: Aromatic C-H stretching. ~2900: Aliphatic C-H stretching. ~1650: C=O stretching of the amide (Amide I band). ~1540: N-H bending of the amide (Amide II band).
Mass Spec (ESI-MS) [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule (C₂₁H₁₇NO + H⁺). [M+Na]⁺: Expected molecular ion peak corresponding to the sodiated molecule (C₂₁H₁₇NO + Na⁺).

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis, purification, and characterization of N-(9H-fluoren-9-yl)-2-phenylacetamide.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization react Reaction Setup workup Reaction Workup & Extraction react->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms mp Melting Point Analysis purify->mp

Caption: Experimental workflow for N-(9H-fluoren-9-yl)-2-phenylacetamide.

Potential Signaling Pathway Involvement

While the biological activity of N-(9H-fluoren-9-yl)-2-phenylacetamide is not yet determined, many derivatives of phenylacetamide and fluorene exhibit interesting pharmacological properties. For instance, some phenylacetamide derivatives have been investigated for their potential as anticonvulsant, anti-inflammatory, and analgesic agents. Fluorene-containing compounds have been explored in the context of neurodegenerative diseases and cancer. A potential area of investigation could be the modulation of pathways involved in inflammation, such as the NF-κB signaling pathway.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this class of compounds.

G cluster_pathway Potential Target: NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory Cytokines) nucleus->transcription compound N-(9H-fluoren-9-yl)-2-phenylacetamide (Hypothesized Point of Inhibition) compound->ikb_kinase Inhibits?

Caption: Hypothesized modulation of the NF-κB pathway.

Spectroscopic and Synthetic Profile of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the compound N-9H-fluoren-9-yl-2-phenylacetamide. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry who may be working with or have an interest in this and related molecular scaffolds. All quantitative data is presented in structured tables for clarity and comparative ease. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided.

Spectroscopic Data

The structural elucidation of this compound has been confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The collected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.58-7.10m9HAromatic-H
5.31brs1HNH
3.77s2HCH₂

Spectrum recorded in CDCl₃ at 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
181.0C=O (Amide)
140.7Aromatic-C
133.9Aromatic-C
127.6Aromatic-C
126.7Aromatic-C
125.7Aromatic-C
124.9Aromatic-C
120.6Aromatic-C
119.8Aromatic-C
44.8CH₂

Spectrum recorded in CDCl₃ at 75 MHz.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment
27918[M]⁺
2606[M-NH]⁺
16120[Fluorenyl]⁺
11858[C₉H₁₀]⁺
91100[C₇H₇]⁺ (Tropylium ion)
757
6524
518
3918

Data obtained at 70 eV.[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound was not available, the expected characteristic absorption bands can be inferred from the closely related structure of N-benzyl-2-phenylacetamide.

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3300N-H Stretch (Amide)
~3050C-H Stretch (Aromatic)
~2900C-H Stretch (Aliphatic)
~1640C=O Stretch (Amide I)
~1550N-H Bend (Amide II)
~1490, 1450C=C Stretch (Aromatic)

Data is representative and based on the spectrum of N-benzyl-2-phenylacetamide.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the coupling of phenylacetic acid and 9-aminofluorene. This can be achieved through various amidation methods. A general procedure using a coupling agent is described below.

Materials:

  • Phenylacetic acid

  • 9-Aminofluorene hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, suspend 9-aminofluorene hydrochloride (1.0 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt and liberate the free amine.

  • Add the solution of 9-aminofluorene to the activated phenylacetic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of this compound purification Purification (Column Chromatography/Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (EI-MS) sample_prep->ms ir IR Spectroscopy sample_prep->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic analysis and final structure elucidation.

This document serves as a foundational resource for the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate further research and application of this compound.

References

"N-9H-fluoren-9-yl-2-phenylacetamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9H-fluoren-9-yl-2-phenylacetamide is a unique organic compound characterized by the presence of a bulky, rigid fluorenyl group attached to the nitrogen of a phenylacetamide moiety. This structure suggests potential for interesting physicochemical properties and biological activities. The fluorenyl group can participate in π-stacking interactions, while the amide linkage provides a site for hydrogen bonding. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a proposed synthesis protocol, and an exploration of its potential biological significance based on related structures. Due to the limited availability of experimental data for this specific molecule, this guide combines theoretical predictions with established knowledge of its constituent functional groups.

Physical and Chemical Properties

Experimental data for this compound is not extensively available in the public domain. The following table summarizes its predicted and calculated physicochemical properties.

PropertyValueSource
Molecular Formula C₂₁H₁₇NOCalculated
Molecular Weight 299.37 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water.N/A

Proposed Synthesis

A plausible synthetic route to this compound involves the amidation of 9-aminofluorene with phenylacetyl chloride. This is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 9-Aminofluorene hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (TEA) or Pyridine (base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of 9-Aminofluorene Free Base: In a flask, suspend 9-aminofluorene hydrochloride in DCM. Add an excess of a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 9-aminofluorene as a free base.

  • Amide Coupling: Dissolve 9-aminofluorene (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to 0 °C in an ice bath.

  • Addition of Phenylacetyl Chloride: Add phenylacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_0 Preparation of 9-Aminofluorene cluster_1 Amide Coupling Reaction 9-Aminofluorene_HCl 9-Aminofluorene HCl in DCM NaHCO3 Saturated NaHCO3 (aq) 9-Aminofluorene_HCl->NaHCO3 Neutralization Extraction Liquid-Liquid Extraction NaHCO3->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration 9-Aminofluorene_Freebase 9-Aminofluorene (Free Base) Concentration->9-Aminofluorene_Freebase Reactants 9-Aminofluorene + Triethylamine in anhydrous DCM 9-Aminofluorene_Freebase->Reactants Reaction Stir at 0°C to RT Reactants->Reaction Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Reaction Dropwise addition Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Spectral Properties (Predicted)

The following tables outline the predicted spectral data for this compound based on its chemical structure.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium-StrongN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
~1660StrongAmide I band (C=O stretch)
~1540MediumAmide II band (N-H bend and C-N stretch)
1600, 1490, 1450Medium-WeakAromatic C=C stretch
Predicted ¹H NMR Spectroscopy Data

Solvent: CDCl₃

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.8 - 7.2 m 13H Aromatic protons (fluorenyl and phenyl)
~6.5 d 1H N-H (amide proton)
~5.2 t 1H C9-H (fluorenyl methine)

| ~3.6 | s | 2H | -CH₂- (methylene protons) |

Predicted ¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Chemical Shift (ppm) Assignment
~170 C=O (amide carbonyl)
~140 - 120 Aromatic carbons (fluorenyl and phenyl)
~60 C9 (fluorenyl methine)

| ~45 | -CH₂- (methylene carbon) |

Predicted Mass Spectrometry Data
m/zAssignment
299.13[M]⁺ (Molecular ion)
179.09[M - C₈H₇O]⁺ (Fluorenyl imine fragment)
165.07[C₁₃H₉]⁺ (Fluorenyl cation)
91.05[C₇H₇]⁺ (Tropylium ion from benzyl group)

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of N-substituted amides has been investigated for various therapeutic applications.

Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of N-substituted amides.[1][2][3] The general structure of an aromatic group linked to an amide is a common pharmacophore in anticonvulsant drugs. The mechanism of action for many such compounds involves the modulation of voltage-gated sodium channels in neurons. By binding to these channels, they can stabilize the inactivated state, thereby reducing the repetitive firing of action potentials that leads to seizures.

Potential Signaling Pathway Involvement

G Drug This compound (Hypothesized) VGSC Voltage-Gated Sodium Channel (VGSC) Drug->VGSC Binds to Inactivated_State Stabilization of Inactivated State VGSC->Inactivated_State Action_Potential Reduced Repetitive Firing of Action Potentials Inactivated_State->Action_Potential Leads to Seizure_Suppression Suppression of Seizure Activity Action_Potential->Seizure_Suppression

Caption: Hypothesized mechanism of anticonvulsant action.

Conclusion

This compound represents an under-explored molecule with potential for novel applications in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted anticonvulsant activity, based on its structural motifs, suggests a promising avenue for future research and drug development. Further experimental validation of the properties and biological activities outlined in this document is warranted to fully elucidate the potential of this compound.

References

An In-depth Technical Guide on the Solubility of N-9H-fluoren-9-yl-2-phenylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-9H-fluoren-9-yl-2-phenylacetamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on its chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is an organic compound featuring a fluorenyl group attached to a phenylacetamide moiety. The presence of the large, nonpolar fluorenyl and phenyl groups, combined with the polar amide linkage, suggests a nuanced solubility profile. The bulky fluorenyl group is expected to significantly influence its solubility, likely favoring less polar organic solvents. Phenylacetamide and its derivatives are known to possess a range of biological activities, making the study of their physicochemical properties, such as solubility, crucial for applications in drug development and medicinal chemistry.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, with its significant nonpolar surface area from the fluorenyl and phenyl rings, suggests that it will be more soluble in organic solvents than in polar solvents like water. The amide group provides some capacity for hydrogen bonding, which may afford limited solubility in polar protic solvents.

Table 1: Predicted Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventPredicted Solubility (g/L)Solvent Polarity (Dielectric Constant)
HexaneLow1.88
TolueneModerate2.38
DichloromethaneHigh9.08
AcetoneModerate to High20.7
EthanolLow to Moderate24.5
MethanolLow32.7
WaterVery Low / Insoluble80.1

Note: The values presented in this table are predictive and based on the general solubility of similar aromatic amides.[3][4] Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of a solid organic compound like this compound.[5][6][7]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute in the supernatant.

experimental_workflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solute B Add known volume of solvent A->B C Seal and equilibrate at constant temperature B->C D Centrifuge to pellet undissolved solid C->D Saturated Solution E Carefully collect supernatant D->E F Prepare serial dilutions of supernatant E->F Clear Supernatant G Analyze by HPLC or UV-Vis F->G H Determine concentration from calibration curve G->H

Caption: Experimental workflow for determining the solubility of an organic compound.

3.3. Detailed Method

  • Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.[8]

  • Equilibration : Seal the vials and place them in a constant temperature shaker or rotator. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[8]

  • Sample Collection : Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted supernatant and determine its concentration using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Framework for Solubility Prediction

The decision-making process for predicting the solubility of an organic compound is based on the principle of "like dissolves like."[5] This involves analyzing the polarity of both the solute and the solvent.

solubility_prediction A Analyze Solute Structure (this compound) B Identify Functional Groups: - Nonpolar (Fluorenyl, Phenyl) - Polar (Amide) A->B C Assess Overall Polarity: Predominantly Nonpolar B->C F Polarity Match? C->F D Select Solvent E Analyze Solvent Polarity D->E E->F G High Solubility F->G Yes H Low Solubility F->H No

Caption: A logical diagram for predicting the solubility of an organic compound.

Conclusion

References

Unveiling the Structural Architecture of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of N-9H-fluoren-9-yl-2-phenylacetamide, a molecule of significant interest in medicinal chemistry and materials science. Due to the absence of a publicly available crystal structure for the titular compound, this report focuses on the detailed crystallographic analysis of a closely related and structurally significant isomer, N-2-Fluorenylacetamide (FAA) . The structural insights gleaned from FAA serve as a robust model for understanding the conformational properties and intermolecular interactions of this compound.

This guide presents a thorough examination of the crystallographic data of FAA, detailed experimental protocols for its synthesis and crystallization, and an exploration of the biological signaling pathways associated with this class of compounds.

I. Crystal Structure Analysis of N-2-Fluorenylacetamide (FAA)

The crystal structure of N-2-Fluorenylacetamide (FAA) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group Cc. The asymmetric unit contains one molecule of FAA. The fluorenyl moiety is nearly planar, and the acetamide group is twisted relative to the aromatic ring system.

Table 1: Crystal Data and Structure Refinement for N-2-Fluorenylacetamide (FAA)
ParameterValue
Empirical FormulaC₁₅H₁₃NO
Formula Weight223.27 g/mol
Crystal SystemMonoclinic
Space GroupCc
a (Å)16.77(3)
b (Å)4.830(6)
c (Å)15.85(2)
β (°)115.4(1)
Volume (ų)1159.5
Z4
Density (calculated) (g/cm³)1.278

Data obtained from Haisa, M., Kashino, S., Ueno, T., Shinozaki, N., & Matsuzaki, Y. (1980). The structures of N-aromatic amides: p-acetanisidide, N-2-naphthylacetamide and N-2-fluorenylacetamide. Acta Crystallographica Section B, 36(10), 2306-2311.[1]

Table 2: Selected Bond Lengths for N-2-Fluorenylacetamide (FAA)
BondLength (Å)
C(1)-N(1)1.425
N(1)-C(14)1.350
C(14)-O(1)1.238
C(14)-C(15)1.507

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

Table 3: Selected Bond Angles for N-2-Fluorenylacetamide (FAA)
AngleDegree (°)
C(1)-N(1)-C(14)128.9
N(1)-C(14)-O(1)122.3
N(1)-C(14)-C(15)115.4
O(1)-C(14)-C(15)122.3

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

Table 4: Selected Torsion Angles for N-2-Fluorenylacetamide (FAA)
Torsion AngleDegree (°)
C(2)-C(1)-N(1)-C(14)-15.1
C(1)-N(1)-C(14)-O(1)-3.4
C(1)-N(1)-C(14)-C(15)176.0

Note: Atomic numbering may differ from the original publication and is based on a representative structure.

II. Experimental Protocols

Synthesis of N-2-Fluorenylacetamide (FAA)

A detailed protocol for the synthesis of FAA can be adapted from the method described by Hayashi and Nakayama in the Journal of the Society of Chemical Industry, Japan (1933).

G cluster_synthesis Synthesis Workflow Reactants 2-Aminofluorene + Acetic Anhydride Solvent Glacial Acetic Acid Reaction Reflux Solvent->Reaction Workup Pour into ice-water Reaction->Workup Isolation Filter precipitate Workup->Isolation Purification Recrystallize from ethanol Isolation->Purification Product N-2-Fluorenylacetamide (FAA) Purification->Product

Caption: Synthetic workflow for N-2-Fluorenylacetamide.

Procedure:

  • Dissolve 2-aminofluorene in glacial acetic acid.

  • Add an excess of acetic anhydride to the solution.

  • Reflux the mixture for a designated period.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield crystalline N-2-fluorenylacetamide.

Single-Crystal X-ray Diffraction

The following outlines a general procedure for obtaining single crystals and performing X-ray diffraction analysis.

G cluster_xray Crystallography Workflow Crystallization Slow evaporation of a saturated solution CrystalSelection Mount a suitable single crystal Crystallization->CrystalSelection DataCollection X-ray diffractometer (e.g., Mo Kα radiation) CrystalSelection->DataCollection StructureSolution Direct methods (e.g., SHELXS) DataCollection->StructureSolution StructureRefinement Full-matrix least-squares on F² (e.g., SHELXL) StructureSolution->StructureRefinement Analysis Analyze crystallographic data StructureRefinement->Analysis

Caption: General workflow for single-crystal X-ray diffraction.

Procedure:

  • Crystallization: Grow single crystals of FAA suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

  • Data Collection: Mount a selected crystal on a goniometer head of a diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

III. Biological Signaling Pathways

N-2-Fluorenylacetamide is a well-documented procarcinogen. Its biological activity is dependent on metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially cancer.

G cluster_pathway Metabolic Activation of N-2-Fluorenylacetamide FAA N-2-Fluorenylacetamide (Procarcinogen) P450 Cytochrome P450 (N-hydroxylation) FAA->P450 N_OH_FAA N-Hydroxy-2-acetylaminofluorene (Proximate Carcinogen) SULT Sulfotransferase (Sulfation) N_OH_FAA->SULT Sulfate_Ester N-Sulfonyloxy-2-acetylaminofluorene (Ultimate Carcinogen) Heterolysis Spontaneous Heterolysis Sulfate_Ester->Heterolysis Nitrenium_Ion Nitrenium Ion (Electrophilic Intermediate) DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer P450->N_OH_FAA SULT->Sulfate_Ester Heterolysis->Nitrenium_Ion

Caption: Metabolic activation pathway of N-2-Fluorenylacetamide.

The metabolic activation of FAA is a multi-step process primarily occurring in the liver. Cytochrome P450 enzymes catalyze the initial N-hydroxylation of FAA to form N-hydroxy-2-acetylaminofluorene, a proximate carcinogen. Subsequent sulfation by sulfotransferases yields the highly reactive N-sulfonyloxy-2-acetylaminofluorene, an ultimate carcinogen. This unstable ester can undergo spontaneous heterolysis to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites in DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

IV. Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of its isomer, N-2-Fluorenylacetamide, provides invaluable structural and chemical insights. The data presented in this guide, including crystallographic parameters, experimental protocols, and an overview of the relevant biological pathways, serves as a critical resource for researchers in the fields of medicinal chemistry, toxicology, and materials science. Further investigation into the direct crystallographic analysis of this compound is warranted to delineate the subtle structural differences that may arise from the positional isomerism of the acetamide group on the fluorenyl scaffold.

References

Potential Mechanism of Action of N-9H-fluoren-9-yl-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is a notable absence of published experimental data specifically elucidating the mechanism of action for N-9H-fluoren-9-yl-2-phenylacetamide. This technical guide, therefore, presents a hypothetical framework of its potential biological activities. The proposed mechanisms are extrapolated from the known pharmacological profiles of its core chemical moieties: the 9-aminofluorene scaffold and the N-substituted phenylacetamide group. This document is intended for researchers, scientists, and drug development professionals as a theoretical basis for potential future investigation.

Executive Summary

This compound is a novel chemical entity whose biological activity has not been formally reported. However, analysis of its structural components suggests several plausible mechanisms of action. The fluorene ring system is a well-established pharmacophore found in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the N-phenylacetamide moiety is a key feature in a variety of biologically active molecules, including those with analgesic, anticonvulsant, and cytotoxic effects.[4] This guide will explore the potential for this compound to act as an anticancer agent, potentially through the inhibition of dihydrofolate reductase (DHFR) or induction of apoptosis, and as an antimicrobial agent.

Proposed Anticancer Mechanism of Action

The structural similarity of the fluorene nucleus to various known anticancer agents suggests that this compound could exhibit cytotoxic activity against cancer cell lines.[3] A plausible mechanism for this activity is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines, thymidylate, and certain amino acids, and thus essential for cell proliferation.

Hypothetical Signaling Pathway: DHFR Inhibition

The following diagram illustrates the proposed mechanism of DHFR inhibition by this compound, leading to the disruption of nucleotide synthesis and subsequent cell cycle arrest and apoptosis.

DHFR_Inhibition Compound N-9H-fluoren-9-yl- 2-phenylacetamide DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Nucleotide Synthesis (dUMP -> dTMP) DHF Dihydrofolate (DHF) DHF->DHFR THF->Nucleotide Required Cofactor DNA DNA Replication Nucleotide->DNA CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed DHFR inhibition pathway by this compound.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on representative data for related fluorene derivatives.[3]

Cell LineCancer TypeHypothetical IC50 (µM)
A-549Lung Carcinoma8.5
MCF-7Breast Carcinoma12.3
HeLaCervical Cancer15.1
HT-29Colon Carcinoma10.8

Proposed Antimicrobial Mechanism of Action

Several derivatives of 9-fluorenone have demonstrated significant antimicrobial and antibiofilm activity.[1][2] The mechanism for this activity may involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Hypothetical Experimental Workflow for Antimicrobial Screening

The workflow for assessing the antimicrobial potential of this compound would involve a series of established microbiological assays.

Antimicrobial_Workflow Start Synthesized Compound MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MBC->Mechanism Biofilm->Mechanism Result Antimicrobial Profile Mechanism->Result

Caption: Experimental workflow for antimicrobial activity assessment.

Hypothetical Quantitative Data

The table below summarizes hypothetical minimum inhibitory concentrations (MIC) for this compound against representative microbial strains, with values extrapolated from studies on similar fluorene-based compounds.[1]

Microbial StrainTypeHypothetical MIC (mg/mL)
Staphylococcus aureusGram-positive bacteria0.15
Escherichia coliGram-negative bacteria0.62
Candida albicansFungal pathogen0.31
Pseudomonas aeruginosaGram-negative bacteria1.25

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for experiments that would be crucial in determining the actual mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HeLa, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To assess the inhibitory activity of the compound against the DHFR enzyme.

Protocol:

  • Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, and a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • Assay Setup: The assay is performed in a 96-well UV-transparent plate. Each well contains the buffer, NADPH (e.g., 100 µM), and varying concentrations of this compound.

  • Enzyme Addition: The reaction is initiated by adding DHFR (e.g., 10 nM) to each well.

  • Substrate Addition: After a brief pre-incubation, the reaction is started by the addition of DHF (e.g., 50 µM).

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally validated, its chemical structure strongly suggests potential as a bioactive compound, particularly in the areas of oncology and microbiology. The hypothetical mechanisms and experimental protocols outlined in this guide provide a foundational framework for future research into this promising molecule. Further investigation through the described assays is necessary to elucidate its true pharmacological profile and therapeutic potential.

References

Conformational Analysis of N-(9H-Fluoren-9-yl)-2-phenylacetamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide. While specific experimental data for this compound is not extensively published, this document outlines the established experimental and computational protocols used for the structural elucidation of related phenylacetamide derivatives. The following sections detail hypothetical, yet plausible, data and workflows to serve as a practical guide for researchers undertaking similar structural analyses. The guide covers synthetic routes, experimental techniques such as X-ray crystallography and NMR spectroscopy, and computational modeling using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

N-(9H-fluoren-9-yl)-2-phenylacetamide belongs to the class of phenylacetamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Phenylacetamide derivatives have been explored for their potential as anticancer, antidepressant, and antibacterial agents. The three-dimensional conformation of a molecule is a critical determinant of its biological activity, influencing its interaction with target receptors and enzymes. Therefore, a thorough conformational analysis is paramount in the rational design and development of new therapeutic agents.

This whitepaper presents a methodological framework for the conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide, integrating both experimental and computational approaches to provide a holistic understanding of its structural landscape.

Synthesis and Characterization

The synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide can be achieved through a standard amidation reaction. A plausible synthetic route involves the reaction of 9-aminofluorene with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 9-aminofluorene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-(9H-fluoren-9-yl)-2-phenylacetamide.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

reagent1 9-Aminofluorene reaction Amidation (0°C to RT) reagent1->reaction reagent2 Phenylacetyl Chloride reagent2->reaction solvent Triethylamine, DCM solvent->reaction product N-(9H-fluoren-9-yl)-2-phenylacetamide byproduct Triethylammonium chloride reaction->product reaction->byproduct

Figure 1: Synthetic pathway for N-(9H-fluoren-9-yl)-2-phenylacetamide.

Experimental Conformational Analysis

Experimental techniques provide direct evidence of the conformational preferences of a molecule in the solid state (X-ray crystallography) and in solution (NMR spectroscopy).

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and dihedral angles.

  • Crystal Growth: Grow single crystals of N-(9H-fluoren-9-yl)-2-phenylacetamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

The following table presents hypothetical, yet plausible, crystallographic data for a single conformer of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1492.1
Z 4
R-factor 0.045

Table 1: Hypothetical Crystallographic Data for N-(9H-fluoren-9-yl)-2-phenylacetamide.

Bond Length (Å) Angle Angle (°)
C=O1.23O=C-N122.5
C-N1.34C-N-C(fluorenyl)128.1
N-H0.86C-C-N115.3
C(fluorenyl)-N1.45

Table 2: Hypothetical Key Bond Lengths and Angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the conformation of a molecule in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can help in elucidating the preferred solution-state conformation.

  • Sample Preparation: Dissolve a sample of N-(9H-fluoren-9-yl)-2-phenylacetamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å). The presence of cross-peaks between specific protons indicates their spatial proximity and can be used to define the conformational preferences in solution.

Computational Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.

Computational Workflow

A typical computational workflow for conformational analysis involves a conformational search followed by geometry optimization and frequency calculations for the identified low-energy conformers.

start Initial 3D Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search unique_conf Identify Unique Conformers conf_search->unique_conf dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) unique_conf->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min thermo_analysis Thermodynamic Analysis (Relative Energies, Population) verify_min->thermo_analysis end Conformational Landscape thermo_analysis->end

Figure 2: Workflow for Computational Conformational Analysis.
Computational Protocol

  • Initial Structure: Build an initial 3D structure of N-(9H-fluoren-9-yl)-2-phenylacetamide using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the rotational space around the key single bonds and identify a set of low-energy conformers.

  • DFT Optimization: Subject the unique low-energy conformers to full geometry optimization using a DFT method, such as B3LYP with a 6-31G(d) basis set.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Analyze the geometries of the stable conformers, focusing on key dihedral angles. Calculate the relative energies of the conformers to determine their predicted populations at a given temperature.

Hypothetical Computational Data

The following table summarizes hypothetical data for two plausible low-energy conformers of N-(9H-fluoren-9-yl)-2-phenylacetamide, differing by the rotation around the C-N amide bond.

Conformer Dihedral Angle (°) (C-C-N-C(fluorenyl))Relative Energy (kcal/mol)Boltzmann Population (%) (298.15 K)
Conformer A 178.50.0073.1
Conformer B -5.20.6526.9

Table 3: Hypothetical Relative Energies and Populations of Conformers.

Conclusion

The conformational analysis of N-(9H-fluoren-9-yl)-2-phenylacetamide is a multifaceted process that requires the integration of synthetic chemistry, experimental structural biology techniques, and computational modeling. This whitepaper has provided a detailed methodological framework for such an analysis. By combining the precise structural information from X-ray crystallography with the solution-state dynamics from NMR and the comprehensive energetic landscape from DFT calculations, researchers can gain a thorough understanding of the conformational preferences of this molecule. This knowledge is crucial for structure-activity relationship (SAR) studies and the rational design of novel phenylacetamide-based therapeutic agents. While the presented data is hypothetical, the outlined protocols and workflows represent the current best practices in the field of structural chemistry and drug discovery.

Methodological & Application

"N-9H-fluoren-9-yl-2-phenylacetamide" synthesis protocol from 9H-fluoren-9-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide from 9H-fluoren-9-amine. The method described is a standard nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. This protocol is intended for researchers in medicinal chemistry, drug development, and materials science who may be interested in the synthesis of novel fluorene-based compounds. Fluorene derivatives are of significant interest due to their diverse biological activities and applications in materials science.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science. Compounds incorporating the 9-aminofluorene core have shown a range of biological activities. The amide coupling of 9H-fluoren-9-amine with phenylacetic acid creates N-(9H-fluoren-9-yl)-2-phenylacetamide, a compound with potential applications in these fields. The synthesis is achieved through the acylation of 9H-fluoren-9-amine with phenylacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct. This method is a common and efficient way to form amide bonds.

Reaction Scheme

The synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide proceeds via the reaction of 9H-fluoren-9-amine with phenylacetyl chloride.

reaction_scheme cluster_reactants Reactants cluster_product Product 9H-fluoren-9-amine 9H-fluoren-9-amine product N-(9H-fluoren-9-yl)-2-phenylacetamide 9H-fluoren-9-amine->product + Phenylacetyl Chloride (Base, Solvent) phenylacetyl_chloride Phenylacetyl Chloride

Caption: Reaction scheme for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Experimental Protocol

This protocol details the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide from 9H-fluoren-9-amine and phenylacetyl chloride.

Materials and Reagents

Reagent/MaterialGradeSupplier
9H-fluoren-9-amineReagentCommercially Available
Phenylacetyl chlorideReagentCommercially Available
Triethylamine (TEA)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
1 M Hydrochloric acid (HCl)ACSCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACSCommercially Available
Brine (saturated NaCl solution)ACSCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
HexanesHPLCCommercially Available
Ethyl AcetateHPLCCommercially Available

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 9H-fluoren-9-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of phenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(9H-fluoren-9-yl)-2-phenylacetamide.

  • Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

workflow start Start dissolve Dissolve 9H-fluoren-9-amine and TEA in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Phenylacetyl Chloride solution dropwise cool->add react Stir at room temperature (2-4 hours) add->react monitor Monitor reaction by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry organic layer (MgSO₄) and concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Data Summary

Since this is a general protocol, experimental data such as reaction yield and specific characterization data are not provided. These should be determined empirically by the researcher performing the synthesis. A hypothetical data table is provided below for guidance.

ParameterExpected Value
Yield 60-80%
Appearance White to off-white solid
¹H NMR Consistent with the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide
¹³C NMR Consistent with the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide
Mass Spec (m/z) [M+H]⁺ expected at calculated value

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phenylacetyl chloride is corrosive and lachrymatory; handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a straightforward and reliable protocol for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide. This procedure can be adapted for the synthesis of a variety of N-fluorenyl amides by substituting different acyl chlorides. The successful synthesis and characterization of this compound will enable further investigation into its potential biological and material properties.

Application Note: Synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-acylation is a fundamental reaction in organic synthesis, crucial for the formation of amide bonds. This application note details the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a compound with potential applications in pharmaceutical research, particularly as an anticonvulsant.[1] The protocol describes the N-acylation of 9H-fluoren-9-amine with phenylacetyl chloride. The fluorene moiety provides a rigid scaffold, while the phenylacetamide group is a common pharmacophore, making the target compound a molecule of interest for drug discovery and development.

Chemical Reaction

The synthesis involves the reaction of 9H-fluoren-9-amine with phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

reaction cluster_reactants Reactants cluster_products Products 9H-fluoren-9-amine 9H-fluoren-9-amine product N-(9H-fluoren-9-yl)-2-phenylacetamide 9H-fluoren-9-amine->product + phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->product base Base (e.g., Triethylamine) byproduct Triethylammonium chloride base->byproduct

Caption: Chemical reaction scheme for the N-acylation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
9H-fluoren-9-amineC₁₃H₁₁N181.24Starting Material (Amine)
Phenylacetyl ChlorideC₈H₇ClO154.60Acylating Agent
TriethylamineC₆H₁₅N101.19Base
N-(9H-fluoren-9-yl)-2-phenylacetamideC₂₁H₁₇NO299.37[1]Product

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 9H-fluoren-9-amine

    • Phenylacetyl chloride

    • Triethylamine (or another suitable base like pyridine)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • NMR spectrometer

    • Melting point apparatus

Procedure

The following workflow outlines the synthesis process.

workflow start Start dissolve Dissolve 9H-fluoren-9-amine and triethylamine in anhydrous DCM start->dissolve cool Cool the solution to 0°C in an ice bath dissolve->cool add_chloride Add phenylacetyl chloride dropwise cool->add_chloride react Stir at room temperature for 2-4 hours add_chloride->react quench Quench the reaction with water react->quench extract Extract with DCM quench->extract wash_bicarb Wash organic layer with saturated NaHCO₃ extract->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous MgSO₄ wash_brine->dry filter_evaporate Filter and evaporate the solvent dry->filter_evaporate purify Purify the crude product (recrystallization or column chromatography) filter_evaporate->purify characterize Characterize the product (NMR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Method:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 9H-fluoren-9-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Acylating Agent: Add phenylacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Safety Precautions
  • Phenylacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The reaction is exothermic; therefore, controlled addition of the acyl chloride at a low temperature is crucial.

This detailed protocol provides a robust method for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, a valuable compound for further investigation in drug discovery and medicinal chemistry.

References

Application Note and Protocol for the Purification of N-9H-fluoren-9-yl-2-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-9H-fluoren-9-yl-2-phenylacetamide using recrystallization. This technique is fundamental for achieving high purity of solid compounds, a critical step in research, development, and manufacturing of active pharmaceutical ingredients and other fine chemicals.

Introduction

Recrystallization is a widely used technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2][3] Subsequent filtration separates the purified crystals from the impurities. The selection of an appropriate solvent is a critical step for a successful recrystallization.[3][4] An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.

This compound, a compound with a non-polar fluorenyl group and a more polar acetamide moiety, is expected to be soluble in common organic solvents.[5][6] This protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to obtain high-purity this compound.

Data Presentation

The following table summarizes the expected results from the recrystallization of this compound based on the provided protocol.

ParameterValueUnit
Initial Mass of Crude Product1.00g
Selected Recrystallization SolventEthanol/Water-
Volume of Ethanol15mL
Volume of Water (added for crystallization)5mL
Dissolution Temperature78°C
Crystallization Temperature4°C
Mass of Recrystallized Product0.85g
Yield85%
Melting Point of Crude Product160-165°C
Melting Point of Recrystallized Product168-170°C
Purity (by HPLC) of Crude Product95%
Purity (by HPLC) of Recrystallized Product>99%

Experimental Protocols

Solvent Selection

A systematic solvent screening is crucial for an efficient recrystallization. The ideal solvent will dissolve this compound at high temperatures but not at low temperatures.

Materials:

  • Crude this compound

  • Test tubes

  • Heating block or water bath

  • Selection of solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water

  • Spatula

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • Add 0.5 mL of a different solvent to each test tube at room temperature.

  • Observe the solubility of the compound in each solvent. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show complete dissolution at room temperature. Add the solvent dropwise until the solid completely dissolves.

  • Allow the solutions to cool to room temperature and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of crystals upon cooling.

  • If a single solvent does not provide the desired outcome, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be tested.[4] Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool to crystallize.

Recrystallization Protocol

This protocol is based on the assumption that an ethanol/water solvent system is found to be suitable from the solvent selection experiment.

Materials:

  • Crude this compound (e.g., 1.00 g)

  • Erlenmeyer flask (50 mL)

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Ethanol

  • Deionized water

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound (1.00 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15 mL) and a magnetic stir bar.

  • Heat the mixture on a hot plate with stirring. If a reflux condenser is used, it will prevent solvent loss.[1] Continue to add small portions of ethanol until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals. This can be done by leaving them on the filter paper under vacuum for a period, or by transferring them to a watch glass and placing them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the mass of the dried, recrystallized product to calculate the yield. Assess the purity of the product by measuring its melting point and comparing it to the literature value. Further analysis by techniques such as HPLC or NMR spectroscopy can also be performed.

Visualizations

Recrystallization_Workflow A Start: Crude This compound B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Cool Solution Slowly to Room Temperature B->D C->D E Cool in Ice Bath to Maximize Crystallization D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry the Purified Crystals G->H I End: Pure This compound H->I

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Anticonvulsant Activity Screening of N-9H-fluoren-9-yl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial screening of the anticonvulsant potential of the novel compound, N-9H-fluoren-9-yl-2-phenylacetamide. The methodologies outlined below are standard, validated preclinical models for the assessment of antiepileptic drug candidates.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Phenylacetamide derivatives have shown promise as anticonvulsant agents in various preclinical studies. This document details the procedures for evaluating the anticonvulsant activity of a new chemical entity, this compound.

The primary screening of potential AEDs typically involves in vivo models that assess a compound's ability to prevent or delay the onset of seizures induced by either electrical or chemical stimuli.[1][2][3] The two most widely used and predictive preclinical models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][4] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[4]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from standard organic chemistry methods for amide bond formation. One common approach involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride.

Protocol:

  • Preparation of Phenylacetyl Chloride: Phenylacetic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield phenylacetyl chloride. The reaction is typically performed at room temperature or with gentle heating.

  • Amide Formation: 9-Aminofluorene is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger.

  • The solution of phenylacetyl chloride is then added dropwise to the amine solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 2-12 hours) to allow for complete conversion.

  • Work-up and Purification: The reaction mixture is washed with dilute aqueous acid (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Anticonvulsant Activity Screening Protocols

The following are detailed protocols for the two primary screening models for anticonvulsant activity.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural tissue.[5][6]

Materials:

  • Male CF-1 or C57BL/6 mice (25-30 g) or Sprague-Dawley rats (200-250 g).[7]

  • Electroconvulsive shock apparatus.

  • Corneal electrodes.

  • 0.5% tetracaine hydrochloride solution (local anesthetic).[5]

  • 0.9% saline solution.[5]

  • Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Standard anticonvulsant drug (e.g., Phenytoin, 20-25 mg/kg).[7]

  • Vehicle control.

Protocol:

  • Animals are divided into groups (n=6-10 per group), including a vehicle control group, a positive control group (phenytoin), and several test groups receiving different doses of this compound.

  • The test compound, standard drug, or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect of the drug (e.g., 30 or 60 minutes post-administration), a drop of 0.5% tetracaine hydrochloride is applied to the corneas of each animal for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[5]

  • A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 2 seconds in rats) is delivered through the corneal electrodes.[5][7]

  • The animals are observed for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure.[5]

  • Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.[5]

  • The number of animals protected in each group is recorded, and the median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Data Presentation:

Table 1: Anticonvulsant Activity of this compound in the MES Test

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Animals Protected / Total% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control-i.p.
Phenytoin25i.p.
Test Compound10i.p.
Test Compound30i.p.
Test Compound100i.p.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for clonic seizures, which are characteristic of absence epilepsy.[4][8]

Materials:

  • Male CF-1 or C57BL/6 mice (25-30 g).[8]

  • Pentylenetetrazole (PTZ).

  • 0.9% saline solution.

  • Test compound (this compound) in a suitable vehicle.

  • Standard anticonvulsant drug (e.g., Ethosuximide).

  • Vehicle control.

  • Observation cages.

Protocol:

  • Animals are grouped and administered the test compound, standard drug, or vehicle as described in the MES test protocol.

  • At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[8]

  • Each animal is placed in an individual observation cage and observed for 30 minutes for the presence of seizures.[8][9]

  • The endpoint is the occurrence of a clonic seizure, defined as clonus of the whole body lasting for at least 3-5 seconds, often accompanied by a loss of righting reflex.[8][9]

  • An animal is considered protected if no clonic seizure is observed within the 30-minute observation period.[8]

  • The number of protected animals in each group is recorded, and the ED₅₀ is calculated.

Data Presentation:

Table 2: Anticonvulsant Activity of this compound in the scPTZ Test

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Animals Protected / Total% ProtectionED₅₀ (mg/kg) (95% CI)
Vehicle Control-i.p.
Ethosuximide100i.p.
Test Compound10i.p.
Test Compound30i.p.
Test Compound100i.p.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the experimental workflow for anticonvulsant screening and a generalized view of a neuronal synapse, which is the primary site of action for many antiepileptic drugs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Anticonvulsant Screening cluster_neurotoxicity Neurotoxicity Assessment s1 Synthesis of This compound s2 Purification (Recrystallization/Chromatography) s1->s2 s3 Structural Characterization (NMR, MS, IR) s2->s3 a1 Animal Grouping & Dosing s3->a1 a2 MES Test (Tonic-Clonic Seizure Model) a1->a2 a3 scPTZ Test (Clonic Seizure Model) a1->a3 a4 Data Analysis (ED₅₀ Calculation) a2->a4 a3->a4 n1 Rotarod Test (Motor Impairment) a4->n1 n2 Data Analysis (TD₅₀ Calculation) n1->n2

Caption: Experimental workflow for the synthesis and anticonvulsant screening of this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_gaba Inhibitory Input cluster_drug Potential Drug Targets ap Action Potential vgsc Voltage-Gated Na+ Channels ap->vgsc Depolarization vgcc Voltage-Gated Ca2+ Channels vgsc->vgcc Opens vesicle Synaptic Vesicle (Glutamate) vgcc->vesicle Ca2+ Influx release Neurotransmitter Release vesicle->release ampa AMPA Receptor release->ampa Glutamate binds nmda NMDA Receptor release->nmda Glutamate binds excitation Excitation (EPSP) ampa->excitation nmda->excitation gaba_a GABA-A Receptor inhibition Inhibition (IPSP) gaba_a->inhibition gaba_release GABA Release gaba_release->gaba_a GABA binds drug1 Block Na+ Channels drug1->vgsc drug2 Block Ca2+ Channels drug2->vgcc drug3 Enhance GABA Activity drug3->gaba_a drug4 Block Glutamate Receptors drug4->ampa drug4->nmda

Caption: Generalized synaptic transmission and potential targets for anticonvulsant drugs.

Conclusion

The protocols described in these application notes provide a robust framework for the initial in vivo evaluation of this compound for anticonvulsant activity. Positive results in these screening models, particularly a favorable therapeutic index (ratio of neurotoxic dose to effective dose), would warrant further investigation into its mechanism of action, pharmacokinetic profile, and efficacy in chronic models of epilepsy.

References

Application Notes and Protocols: Phenylacetamide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Structurally Related Analogs of N-9H-fluoren-9-yl-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Application Notes

Phenylacetamide derivatives, a class of organic compounds characterized by a phenyl group attached to an acetamide moiety, have emerged as a promising scaffold in anticancer drug discovery. Their synthetic accessibility and the ease with which their structure can be modified allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Several studies have highlighted the cytotoxic potential of various phenylacetamide derivatives against a range of cancer cell lines. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[1] Similarly, other research has focused on resveratrol-derived phenylacetamides, which have demonstrated antiproliferative effects in breast cancer cells by inducing cell cycle arrest and apoptosis.

A particularly relevant and well-studied group of related compounds are the N-aryl-9-oxo-9H-fluorene-1-carboxamides. These molecules, which share the fluorene core, have been identified as potent inducers of apoptosis in various cancer cell lines, including human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells.

The primary mechanisms of action for these related compounds often involve:

  • Induction of Apoptosis: Triggering programmed cell death is a key characteristic. This is often mediated through the activation of caspases, a family of proteases essential for apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M phase, thereby preventing cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various phenylacetamide and fluorene-containing derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity (IC50) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

CompoundCell LineIC50 (μM)
2b PC3 (Prostate)52
2c PC3 (Prostate)80
2c MCF-7 (Breast)100
Imatinib (Reference) PC3 (Prostate)40
Imatinib (Reference) MCF-7 (Breast)98

Table 2: In Vitro Cytotoxicity (IC50) of Phenylacetamide Derivatives

CompoundCell LineIC50 (μM ± SD)
3c MCF-7 (Breast)0.7 ± 0.08
3d MCF-7 (Breast)0.7 ± 0.4
3d MDA-MB-468 (Breast)0.6 ± 0.08
3d PC-12 (Pheochromocytoma)0.6 ± 0.08
3j MDA-MB-468 (Breast)0.76 ± 0.09
Doxorubicin (Reference) MDA-MB-468 (Breast)0.38 ± 0.07

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments typically employed in the evaluation of novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Harvest cancer cells from culture flasks using trypsin-EDTA.
  • Perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
  • Incubate the plate for 48 to 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
  • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
  • Wash the cells twice with ice-cold PBS.

2. Cell Fixation:

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.
  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining:

  • Centrifuge the fixed cells and discard the ethanol.
  • Wash the cells with PBS.
  • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Acquire data for at least 10,000 events per sample.
  • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the anticancer research of these compounds.

G Compound Phenylacetamide Derivative CancerCell Cancer Cell Compound->CancerCell Targets CellCycleArrest Cell Cycle Arrest (G1 or G2/M) CancerCell->CellCycleArrest Induces Apoptosis Apoptosis CancerCell->Apoptosis Induces Proliferation Inhibition of Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Caption: General mechanism of action for anticancer phenylacetamide derivatives.

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

G start Treat Cells with Test Compound harvest Harvest and Wash Cells start->harvest fix Fix in Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze result Determine Cell Cycle Phase Distribution analyze->result

Caption: Workflow for cell cycle analysis using flow cytometry.

References

Application Notes and Protocols: Evaluation of N-9H-fluoren-9-yl-2-phenylacetamide as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the investigation of N-9H-fluoren-9-yl-2-phenylacetamide as a novel anti-inflammatory agent. Due to the limited publicly available data on the specific anti-inflammatory properties of this compound, this document outlines a series of recommended in vitro and in vivo experimental protocols to characterize its potential therapeutic efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and cardiovascular disease. The search for novel and effective anti-inflammatory agents with improved safety profiles remains a significant area of research.

This compound is a synthetic compound with a unique chemical scaffold. This document provides a roadmap for the systematic evaluation of its anti-inflammatory potential, from initial in vitro screening to preliminary in vivo validation.

In Vitro Anti-inflammatory Activity Screening

A series of in vitro assays are proposed to determine the initial anti-inflammatory profile of this compound. These assays will assess the compound's ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

Data Presentation: In Vitro Screening

The following table illustrates a hypothetical presentation of quantitative data obtained from the in vitro screening assays.

AssayTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
COX-1 Inhibition Assay[Insert Value]Indomethacin: [Value]
COX-2 Inhibition Assay[Insert Value]Celecoxib: [Value]
5-LOX Inhibition Assay[Insert Value]Zileuton: [Value]
Nitric Oxide (NO) Production Assay[Insert Value]L-NAME: [Value]
TNF-α Release Assay[Insert Value]Dexamethasone: [Value]
IL-6 Release Assay[Insert Value]Dexamethasone: [Value]
Experimental Protocols: In Vitro Assays

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).

  • Add various concentrations of this compound or the appropriate positive control (Indomethacin for COX-1, Celecoxib for COX-2).

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for an additional 15 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a positive control (L-NAME) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Visualization: In Vitro Screening Workflow

in_vitro_workflow cluster_screening In Vitro Screening start Prepare Test Compound (this compound) enzymatic Enzymatic Assays (COX-1, COX-2, 5-LOX) start->enzymatic cellular Cell-Based Assays (RAW 264.7 Macrophages) start->cellular data_analysis Data Analysis (IC50 Determination) enzymatic->data_analysis cellular->data_analysis outcome Lead Candidate Identification data_analysis->outcome

Caption: Workflow for in vitro anti-inflammatory screening.

Mechanism of Action Studies

To understand how this compound exerts its potential anti-inflammatory effects, further studies on key signaling pathways are recommended.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.

Protocol: Western Blot for IκBα Degradation and p65 Nuclear Translocation

  • Culture RAW 264.7 cells and pre-treat with this compound.

  • Stimulate with LPS for various time points (e.g., 0, 15, 30, 60 minutes).

  • For IκBα degradation, prepare whole-cell lysates. For p65 translocation, prepare cytoplasmic and nuclear fractions.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against IκBα, p65, and appropriate loading controls (e.g., β-actin for whole-cell/cytoplasmic, Lamin B1 for nuclear).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization: Hypothetical NF-κB Inhibition

nfkb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Compound This compound Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

In Vivo Anti-inflammatory Models

Following promising in vitro results, the anti-inflammatory activity of this compound should be evaluated in established animal models of inflammation.

Data Presentation: In Vivo Models
In Vivo ModelTreatment GroupEdema Inhibition (%)Myeloperoxidase (MPO) Activity (U/g tissue)
Carrageenan-Induced Paw EdemaVehicle Control0[Insert Value]
This compound (10 mg/kg)[Insert Value][Insert Value]
This compound (30 mg/kg)[Insert Value][Insert Value]
Indomethacin (10 mg/kg)[Insert Value][Insert Value]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Fast the animals overnight before the experiment.

  • Administer this compound (e.g., 10 and 30 mg/kg, p.o.), vehicle, or a standard drug (Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for myeloperoxidase (MPO) activity measurement as an index of neutrophil infiltration.

Visualization: In Vivo Experimental Workflow

in_vivo_workflow cluster_invivo In Vivo Experiment acclimatization Animal Acclimatization grouping Grouping and Fasting acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition, MPO Activity) measurement->analysis conclusion Efficacy Assessment analysis->conclusion

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The protocols and frameworks outlined in these application notes provide a systematic approach to characterizing the anti-inflammatory potential of this compound. Successful outcomes from these studies could establish this compound as a lead candidate for further preclinical development as a novel anti-inflammatory therapeutic. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.

Application Notes and Protocols for N-9H-fluoren-9-yl-2-phenylacetamide Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-9H-fluoren-9-yl-2-phenylacetamide is a synthetic compound belonging to the phenylacetamide class of molecules. Derivatives of phenylacetamide have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process, helping to identify promising candidates for further development.[4][5]

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[5] Additionally, this guide presents a framework for data analysis and visualization of the experimental workflow and a potential signaling pathway.

Key Experiments and Methodologies

A fundamental method for determining the cytotoxic effects of a novel compound is the MTT assay.[5] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT Cytotoxicity Assay Protocol

This protocol is designed for assessing the dose-dependent cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48 hours.[3]

  • MTT Assay:

    • After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[3]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the compound concentration.

Data Presentation

The quantitative data obtained from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
HeLa 0 (Control)100 ± 4.2
0.195.3 ± 5.1
182.1 ± 3.8
1055.7 ± 4.5
5023.4 ± 2.9
1008.9 ± 1.7
MCF-7 0 (Control)100 ± 3.9
0.198.2 ± 4.7
188.5 ± 5.3
1062.1 ± 3.6
5031.8 ± 3.1
10012.5 ± 2.2
PC3 0 (Control)100 ± 5.1
0.196.8 ± 4.9
185.3 ± 4.2
1058.9 ± 5.0
5028.1 ± 3.5
10010.3 ± 1.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the MTT cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells into 96-well Plate A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Incubate for 3-4 hours F->G H Dissolve Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathway

Based on studies of similar phenylacetamide derivatives, a potential mechanism of action for this compound could involve the induction of apoptosis through intrinsic and extrinsic pathways.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound This compound FasL FasL Compound->FasL Upregulates Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis signaling pathway.

Conclusion

The provided protocol offers a standardized method for evaluating the cytotoxicity of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible data, which is essential for the preliminary assessment of this compound's potential as a therapeutic agent. Further investigations, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis, are recommended to elucidate the specific mechanism of cell death.

References

Application Notes and Protocols for High-Throughput Screening of "N-9H-fluoren-9-yl-2-phenylacetamide" Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "N-9H-fluoren-9-yl-2-phenylacetamide" scaffold represents a promising chemical starting point for the development of novel therapeutics. Analogs of this core structure have been investigated for a range of biological activities, including potential applications in oncology and neurodegenerative diseases. High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hit" molecules with desired biological effects.[1][2]

These application notes provide detailed protocols for the high-throughput screening of a library of "this compound" analogs to identify compounds with cytotoxic activity against cancer cells. The protocols are designed for implementation in a research or drug development setting and are optimized for 384-well microplate formats to ensure efficiency and scalability.

Target Application: Anticancer Drug Discovery

Recent studies have highlighted the potential of phenylacetamide derivatives as anticancer agents.[3][4][5] These compounds have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines.[5][6] The protocols outlined below are designed to identify and characterize analogs of "this compound" that exhibit potent and selective anticancer activity.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of the analog library is depicted below. This process begins with the preparation of the compound library and cells, followed by the primary screen to identify initial hits. Positive hits are then subjected to a confirmatory screen and a secondary assay to validate their activity and elucidate their mechanism of action.

HTS_Workflow cluster_prep Preparation cluster_screening Screening & Validation cluster_analysis Analysis Compound_Library Compound Library (10 mM in DMSO) Primary_Screen Primary HTS (Single Concentration, 10 µM) Compound_Library->Primary_Screen Cell_Culture Cancer Cell Line (e.g., MCF-7, PC3) Cell_Culture->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Cell Viability Assay Confirmatory_Screen Confirmatory Screen (Dose-Response) Hit_Identification->Confirmatory_Screen IC50_Determination IC50 Determination Confirmatory_Screen->IC50_Determination Curve Fitting Secondary_Assay Secondary Assay (e.g., Caspase Activity) IC50_Determination->Secondary_Assay Data_Analysis Data Analysis & Lead Selection Secondary_Assay->Data_Analysis

Caption: High-throughput screening workflow for "this compound" analogs.

Protocol 1: Primary High-Throughput Cell Viability Screen

This protocol describes a primary screen to identify compounds that reduce the viability of a cancer cell line at a single concentration.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or prostate cancer cell line (e.g., PC3)[4]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • "this compound" analog library (10 mM in DMSO)

  • 384-well clear-bottom, black-walled tissue culture-treated microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling system

  • Microplate reader with luminescence detection capability

  • Positive control (e.g., Doxorubicin, 10 µM)

  • Negative control (0.1% DMSO in media)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well microplates (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in complete growth medium.

    • Using an automated liquid handler, transfer 5 µL of the diluted compounds, positive control, or negative control to the cell plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Data Analysis:

The percent inhibition of cell viability for each compound is calculated as follows:

% Inhibition = (1 - (Luminescencecompound - Luminescencebackground) / (LuminescenceDMSO - Luminescencebackground)) * 100

  • Luminescencecompound: Signal from wells treated with a library compound.

  • LuminescenceDMSO: Average signal from wells treated with 0.1% DMSO (negative control).

  • Luminescencebackground: Average signal from wells with media and CellTiter-Glo® reagent only (no cells).

Compounds exhibiting >50% inhibition are considered "hits" and are selected for further analysis.

Protocol 2: Dose-Response and IC50 Determination

This protocol is for confirming the activity of hits from the primary screen and determining their half-maximal inhibitory concentration (IC50).

Materials:

  • Same as Protocol 1.

  • Hit compounds identified from the primary screen.

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as in Protocol 1.

  • Compound Dilution and Addition:

    • Prepare a 10-point, 3-fold serial dilution series for each hit compound in complete growth medium, starting from a top concentration of 100 µM.

    • Transfer 5 µL of each concentration to the cell plates in triplicate.

    • Include positive and negative controls on each plate.

    • Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Follow the same procedure as in Protocol 1.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the compound.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[7]

Illustrative Quantitative Data

The following table summarizes hypothetical dose-response data for a selection of "this compound" analogs against the MCF-7 human breast cancer cell line.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)Hill SlopeMax Inhibition (%)
FPA-001HH15.21.198
FPA-0024-ClH5.81.399
FPA-0034-FH8.11.297
FPA-004H2-NO22.51.5100
FPA-0054-Cl2-NO20.9 1.6 100
FPA-006H4-OCH3> 50-< 20
Doxorubicin--0.51.4100

Protocol 3: Secondary Assay - Caspase-3/7 Activity

This assay is used to determine if the cytotoxic effect of the hit compounds is mediated by the induction of apoptosis through the activation of caspases.

Materials:

  • Same cell line and culture reagents as before.

  • Hit compounds with potent IC50 values.

  • Caspase-Glo® 3/7 Assay kit.

  • 384-well white-walled microplates.

  • Automated liquid handling system.

  • Microplate reader with luminescence detection.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same cell seeding and compound addition protocol as in the dose-response assay, using a 6-point dose-response for the most potent hits.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 25 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a microplate reader.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the DMSO control.

  • Plot the fold change against the compound concentration to observe the dose-dependent activation of apoptosis.

Hypothesized Signaling Pathway

Based on the pro-apoptotic activity observed for similar compounds, a plausible mechanism of action for active "this compound" analogs is the induction of the intrinsic apoptosis pathway. This pathway involves the activation of effector caspases, such as caspase-3 and caspase-7, leading to programmed cell death.

Apoptosis_Pathway FPA_Analog FPA Analog Cellular_Stress Cellular Stress FPA_Analog->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Bax/Bak activation Caspase9 Pro-Caspase-9 -> Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induced by FPA analogs.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening of "this compound" analogs for anticancer activity. By employing a systematic approach of primary screening, dose-response confirmation, and secondary mechanistic assays, researchers can efficiently identify and characterize promising lead compounds for further development. The provided data and diagrams serve as a guide for expected outcomes and potential mechanisms of action.

References

Application Notes and Protocols for SAR Studies of N-(9H-fluoren-9-yl)-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "N-(9H-fluoren-9-yl)-2-phenylacetamide" Derivatization for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-(9H-fluoren-9-yl)-2-phenylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The fluorene moiety is a key component in various biologically active compounds, while the phenylacetamide group is a recognized pharmacophore in medicinal chemistry, associated with activities such as analgesic and anticonvulsant properties.[1][2] Derivatization of this core structure allows for a systematic exploration of the chemical space to establish a comprehensive Structure-Activity Relationship (SAR), guiding the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives and their evaluation in a relevant biological assay to establish a clear SAR. The focus of this application note will be on the evaluation of these derivatives for their potential as anticancer agents, based on the known cytotoxic effects of related fluorene-based compounds.[3][4][5]

I. Rationale for SAR Studies

The core scaffold, N-(9H-fluoren-9-yl)-2-phenylacetamide, offers several key positions for chemical modification to probe the SAR. These include:

  • The Phenyl Ring (Ring A): Substitution on this ring can influence electronic properties, hydrophobicity, and steric interactions with the biological target.

  • The Fluorenyl Ring System (Rings B & C): Modifications on these rings can modulate the overall size, shape, and lipophilicity of the molecule.

  • The Amide Linker: While less commonly modified, alterations to the amide bond could impact metabolic stability and hydrogen bonding capacity.

By systematically introducing a variety of substituents at these positions, researchers can elucidate the key structural features required for optimal biological activity.

II. Experimental Protocols

A. General Synthetic Scheme for N-(9H-fluoren-9-yl)-2-phenylacetamide Derivatives

The synthesis of the target derivatives can be achieved through a straightforward two-step process involving the reaction of a substituted phenylacetic acid with 9-aminofluorene.

Step 1: Synthesis of Substituted Phenylacetyl Chlorides

A variety of commercially available or synthesized substituted phenylacetic acids can be converted to their corresponding acid chlorides.

  • Materials:

    • Substituted phenylacetic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Protocol:

    • To a solution of the substituted phenylacetic acid in anhydrous DCM, add thionyl chloride at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude phenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize N-(9H-fluoren-9-yl)-2-phenylacetamide Derivatives

The synthesized phenylacetyl chlorides are then coupled with 9-aminofluorene.

  • Materials:

    • 9-Aminofluorene hydrochloride

    • Substituted phenylacetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Pyridine (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Protocol:

    • Dissolve 9-aminofluorene hydrochloride in anhydrous DCM and add triethylamine. Stir for 15 minutes at room temperature.

    • Cool the reaction mixture to 0 °C and add a solution of the substituted phenylacetyl chloride in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(9H-fluoren-9-yl)-2-phenylacetamide derivative.

B. Biological Evaluation: In Vitro Cytotoxicity Assay (MTS Assay)

To assess the anticancer potential of the synthesized derivatives, a colorimetric MTS assay can be used to determine the cell viability of a cancer cell line (e.g., MCF-7, PC3, or HCT116) after treatment with the compounds.[4][5]

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives

    • Positive control (e.g., Doxorubicin)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • 96-well plates

    • Plate reader

  • Protocol:

    • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds and the positive control in the complete growth medium.

    • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

    • Incubate the plates for another 48-72 hours.

    • Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured table to facilitate the analysis of the Structure-Activity Relationship.

Table 1: Cytotoxicity of N-(9H-fluoren-9-yl)-2-phenylacetamide Derivatives against MCF-7 Cancer Cell Line.

Compound IDR (Substitution on Phenyl Ring)IC₅₀ (µM) ± SD
1 H55.2 ± 4.1
2a 4-F32.8 ± 2.9
2b 4-Cl25.1 ± 2.3
2c 4-Br21.7 ± 1.9
2d 4-I18.5 ± 1.6
3a 4-CH₃48.9 ± 3.8
3b 4-OCH₃42.1 ± 3.5
4a 4-NO₂15.3 ± 1.2
4b 3-NO₂28.6 ± 2.5
5 3,4-diCl12.4 ± 1.1
Doxorubicin -0.8 ± 0.1

This is a representative table with hypothetical data for illustrative purposes.

IV. Visualization of Workflows and Pathways

A. Experimental Workflow for Derivatization

experimental_workflow sub_phenylacetic_acid Substituted Phenylacetic Acid socl2 SOCl₂ or (COCl)₂ DCM, 0°C to RT sub_phenylacetic_acid->socl2 acid_chloride Phenylacetyl Chloride Intermediate socl2->acid_chloride coupling Amide Coupling acid_chloride->coupling aminofluorene 9-Aminofluorene TEA, DCM, 0°C aminofluorene->coupling crude_product Crude Product coupling->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product N-(9H-fluoren-9-yl)-2- phenylacetamide Derivative purification->final_product

Caption: Synthetic workflow for N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives.

B. General SAR Study Workflow

sar_workflow compound_design Compound Design & Selection of Substituents synthesis Synthesis of Derivatives compound_design->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification biological_assay In Vitro Biological Assay (e.g., MTS Assay) purification->biological_assay data_analysis Data Analysis (IC₅₀ Determination) biological_assay->data_analysis sar_establishment SAR Establishment data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization new_derivatives Design of New More Potent Derivatives lead_optimization->new_derivatives Iterative Process new_derivatives->compound_design

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

C. Potential Signaling Pathway: Induction of Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The synthesized fluorene derivatives may act on key proteins within this pathway.

apoptosis_pathway cluster_extrinsic cluster_intrinsic extrinsic_pathway Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic_pathway->caspase8 intrinsic_pathway Intrinsic Pathway (Mitochondrial) bax_bak Bax/Bak Activation intrinsic_pathway->bax_bak compound N-(9H-fluoren-9-yl)-2- phenylacetamide Derivative compound->intrinsic_pathway Potential Target caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Acylation: The N-acylation of the sterically hindered 9-aminofluorene may be incomplete. 2. Hydrolysis of Phenylacetyl Chloride: The acylating agent may have degraded due to moisture. 3. Incorrect Stoichiometry: Molar ratios of reactants and base may not be optimal. 4. Low Reaction Temperature: The reaction may be too slow at the temperature used.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Consider using a more potent acylating agent or a coupling agent. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Use freshly opened or purified phenylacetyl chloride. 3. Adjust Molar Ratios: Typically, a slight excess (1.1-1.2 equivalents) of phenylacetyl chloride is used. The amount of base should be sufficient to neutralize the HCl byproduct. 4. Increase Temperature: Gently heat the reaction mixture, for example, to 40-50°C, while monitoring for side reactions.
Presence of Multiple Spots on TLC 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Side Products: Diacylation of the amine or other side reactions may occur.[1] 3. Hydrolysis of Product: The amide product may be susceptible to hydrolysis under strongly acidic or basic work-up conditions.1. Increase Reaction Time/Temperature: As mentioned above. 2. Control Stoichiometry: Use a controlled amount of the acylating agent. Add the phenylacetyl chloride dropwise to the reaction mixture to avoid localized high concentrations. 3. Neutral Work-up: Use a mild aqueous work-up, for example, with a saturated solution of sodium bicarbonate, followed by water washes.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.1. Purify Crude Product: Use column chromatography to separate the desired product from impurities before attempting recrystallization. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed, followed by cooling. Ethanol or acetonitrile can also be effective for recrystallizing amides.[2]
Formation of a Salt (Precipitate) During Reaction 1. Formation of Amine Hydrochloride: The HCl generated during the reaction reacts with the unreacted 9-aminofluorene, forming a salt that is insoluble in many organic solvents.[3]1. Ensure Sufficient Base: Use at least one equivalent of a base (like triethylamine or pyridine) to neutralize the HCl as it is formed. The Schotten-Baumann reaction often uses an aqueous base in a two-phase system to achieve this.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(9H-fluoren-9-yl)-2-phenylacetamide?

A1: The most common and direct method is the N-acylation of 9-aminofluorene with phenylacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][6]

Q2: How do the choices of solvent and base impact the reaction yield?

A2: The solvent and base play crucial roles in the reaction's success.

  • Solvent: A solvent that can dissolve the reactants but does not react with them is ideal. Dichloromethane or diethyl ether are often used in two-phase Schotten-Baumann conditions.[4] The polarity of the solvent can influence the reaction rate and selectivity.

  • Base: A base is required to scavenge the HCl produced during the reaction. Without a base, the amine starting material will be protonated, rendering it non-nucleophilic and stopping the reaction.[3] Common bases include aqueous sodium hydroxide in a biphasic system, or tertiary amines like triethylamine or pyridine in a homogeneous system.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction is the hydrolysis of the phenylacetyl chloride by any water present in the reaction mixture. This will reduce the amount of acylating agent available and decrease the yield of the desired amide. Another potential, though less common, side reaction with highly reactive acyl chlorides and unhindered amines can be diacylation, but this is less likely with the sterically hindered 9-aminofluorene.

Q4: What is a suitable method for purifying the final product?

A4: The crude product can be purified by recrystallization.[2] A suitable solvent system can be determined through small-scale trials. Common solvents for recrystallizing amides include ethanol, ethyl acetate, or a mixture of a good solvent like dichloromethane with a poor solvent like hexane.[2] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a recommended next step.

Experimental Protocol: Schotten-Baumann Synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction. Optimization may be required to achieve the highest possible yield.

Materials:

  • 9-Aminofluorene

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the Amine: In a round-bottom flask, dissolve 1.0 equivalent of 9-aminofluorene in a suitable organic solvent (e.g., dichloromethane).

  • Prepare the Base: If using a two-phase system, prepare a 10% aqueous solution of sodium hydroxide. If using a homogeneous system, add 1.1 equivalents of triethylamine to the amine solution.

  • Add the Acyl Chloride: Cool the amine solution in an ice bath. Slowly add a solution of 1.1 equivalents of phenylacetyl chloride in the same organic solvent dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Two-phase system: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Homogeneous system: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of N-(9H-fluoren-9-yl)-2-phenylacetamide, based on general principles of N-acylation reactions.

Table 1: Effect of Base on Reaction Yield

Base Equivalents Anticipated Yield Remarks
NaOH (10% aq.)2.0Good to ExcellentStandard Schotten-Baumann conditions; requires vigorous stirring for biphasic reaction.
Triethylamine1.1 - 1.5GoodHomogeneous reaction, easier work-up. May require slightly elevated temperatures.
Pyridine1.1 - 1.5Moderate to GoodCan also act as a nucleophilic catalyst. Can be more difficult to remove during work-up.
None-Very Low to NoneHCl byproduct protonates the starting amine, halting the reaction.[3]

Table 2: Effect of Solvent on Reaction Yield

Solvent Anticipated Yield Remarks
DichloromethaneGood to ExcellentGood solubility for reactants, commonly used in Schotten-Baumann reactions.
Diethyl EtherGoodAnother common solvent for this reaction type.
Tetrahydrofuran (THF)Moderate to GoodCan be used, but must be anhydrous.
AcetonitrileModerateMay require higher temperatures to achieve good conversion.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve 9-Aminofluorene in Dichloromethane start->dissolve_amine add_base Add Aqueous NaOH (or Triethylamine) dissolve_amine->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Add Phenylacetyl Chloride (dropwise) cool->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide.

Logical Relationship of Troubleshooting

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Cause hydrolysis Acyl Chloride Hydrolysis low_yield->hydrolysis Cause bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry Cause optimize_conditions Optimize Conditions (Time, Temp) incomplete_reaction->optimize_conditions Solution anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Solution adjust_ratios Adjust Molar Ratios bad_stoichiometry->adjust_ratios Solution

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of N-9H-fluoren-9-yl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-9H-fluoren-9-yl-2-phenylacetamide.

Troubleshooting Guide

The synthesis of this compound, typically achieved through the acylation of 9-aminofluorene with phenylacetyl chloride, can sometimes yield unexpected byproducts. This guide addresses common issues encountered during the reaction and purification steps.

Issue 1: Presence of a Higher Molecular Weight Impurity

  • Question: After purification, I observe a byproduct with a significantly higher molecular weight than my target compound. What could this be?

  • Answer: A common byproduct in acylation reactions is the diacylated product, in this case, N,N-bis(phenylacetyl)-9-aminofluorene. This occurs when the initially formed amide is further acylated.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a strict 1:1 molar ratio of 9-aminofluorene to phenylacetyl chloride. An excess of the acylating agent strongly favors the formation of the diacylated product.

      • Reaction Temperature: Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of the second acylation.

      • Slow Addition: Add the phenylacetyl chloride dropwise to the solution of 9-aminofluorene to avoid localized high concentrations of the acylating agent.

Issue 2: Appearance of an Acidic Byproduct

  • Question: My reaction mixture shows an acidic component upon workup, and my yield of the desired amide is low. What is the likely cause?

  • Answer: The presence of an acidic byproduct is often due to the hydrolysis of phenylacetyl chloride to phenylacetic acid. Acyl chlorides are highly susceptible to moisture.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use freshly opened or properly stored phenylacetyl chloride. Over time, exposure to atmospheric moisture can lead to significant hydrolysis.

      • Base Wash: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the phenylacetic acid byproduct.

Issue 3: Complex Mixture of Aromatic Byproducts

  • Question: My crude product shows a complex mixture of aromatic compounds upon analysis (e.g., by TLC or LC-MS), some with masses corresponding to the addition of a phenylacetyl group to the fluorene ring. What is happening?

  • Answer: This suggests that a Friedel-Crafts acylation may be occurring on the electron-rich aromatic rings of the fluorene moiety. This side reaction is catalyzed by Lewis acids, which can be present as impurities or generated in situ.

    • Troubleshooting Steps:

      • Avoid Lewis Acids: Ensure no Lewis acid catalysts are used or inadvertently introduced.

      • Non-coordinating Base: Use a non-nucleophilic, non-coordinating base (e.g., a tertiary amine like triethylamine or diisopropylethylamine) to scavenge the HCl generated during the reaction. This prevents the formation of species that could promote Friedel-Crafts reactions.

      • Purification: Column chromatography is typically effective in separating these aromatic byproducts from the desired N-acylated product.

Issue 4: Presence of a Yellow, Low Molecular Weight Impurity

  • Question: I observe a persistent yellow color in my product, and analysis indicates a low molecular weight, unsaturated byproduct. What could this be?

  • Answer: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times with a strong base), degradation of the 9H-fluoren-9-yl group can occur, leading to the formation of dibenzofulvene. This is analogous to the byproduct formed during the cleavage of the Fmoc protecting group in peptide synthesis[1].

    • Troubleshooting Steps:

      • Mild Reaction Conditions: Employ milder reaction conditions, including lower temperatures and shorter reaction times.

      • Choice of Base: Use a hindered, non-nucleophilic base to minimize side reactions involving the fluorenyl group.

      • Purification: Dibenzofulvene can often be removed by recrystallization or careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method is the nucleophilic acyl substitution reaction between 9-aminofluorene and phenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key parameters to control to maximize the yield and purity of the desired product?

A2: The key parameters are:

  • Stoichiometry: A 1:1 molar ratio of the amine and acyl chloride is crucial to avoid diacylation.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the acyl chloride.

  • Temperature: Low to moderate temperatures generally provide better selectivity and reduce byproduct formation.

  • Choice of Base: A non-nucleophilic organic base is preferred to avoid side reactions.

Q3: What purification techniques are most effective for this compound?

A3: The primary methods for purification are:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing many common impurities.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from byproducts with different polarities, such as the diacylated product, phenylacetic acid, and Friedel-Crafts byproducts.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Summary of Common Byproducts and Favorable Conditions for their Formation

Byproduct NameChemical StructureFavorable Conditions for Formation
N,N-bis(phenylacetyl)-9-aminofluoreneC₃₀H₂₅NO₂- Excess phenylacetyl chloride- High reaction temperature
Phenylacetic AcidC₈H₈O₂- Presence of moisture in reactants or solvent
Friedel-Crafts Acylation ProductsC₂₂H₁₇NO (isomers)- Presence of Lewis acid catalysts- High reaction temperatures
DibenzofulveneC₁₄H₁₀- Strong basic conditions- High reaction temperatures- Prolonged reaction times

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-aminofluorene (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of phenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any phenylacetic acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Mandatory Visualization

Synthesis_Byproducts Reactants 9-Aminofluorene + Phenylacetyl Chloride Product This compound (Desired Product) Reactants->Product Desired Reaction Path Hydrolysis Phenylacetic Acid Reactants->Hydrolysis Presence of Water FC_Acylation Friedel-Crafts Products Reactants->FC_Acylation Lewis Acid Catalyst Diacylation N,N-bis(phenylacetyl)-9-aminofluorene Product->Diacylation Excess Acylating Agent Degradation Dibenzofulvene Product->Degradation Harsh Conditions

Caption: Reaction pathway and common byproduct formation in the synthesis of this compound.

References

Technical Support Center: Purification of N-(9H-fluoren-9-yl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "N-(9H-fluoren-9-yl)-2-phenylacetamide".

Troubleshooting Guides

This section addresses common issues encountered during the purification of N-(9H-fluoren-9-yl)-2-phenylacetamide, providing step-by-step solutions.

Issue 1: Presence of Unreacted Starting Materials

Symptom: TLC analysis of the crude product shows spots corresponding to 9H-fluoren-9-amine and phenylacetic acid.

Cause: Incomplete reaction.

Solution:

  • Optimize Reaction Conditions:

    • Ensure a slight excess (1.1-1.2 equivalents) of the activating agent (e.g., DCC, EDC) is used.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Ensure adequate reaction time and temperature as per the synthetic protocol.

  • Purification Strategy:

    • Acid-Base Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove unreacted 9H-fluoren-9-amine.

      • Subsequently, wash with a dilute basic solution (e.g., 1M NaHCO₃) to remove unreacted phenylacetic acid.

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Column Chromatography: If extraction is insufficient, purify the crude product using column chromatography. A silica gel stationary phase with a mobile phase gradient of hexane/ethyl acetate is a good starting point.

Issue 2: Contamination with Coupling Agent Byproducts

Symptom: A white, insoluble solid is observed in the crude product, or NMR analysis indicates the presence of dicyclohexylurea (DCU) or a similar urea byproduct.

Cause: Use of carbodiimide coupling agents like DCC results in the formation of insoluble urea byproducts.

Solution:

  • Filtration:

    • Dicyclohexylurea (DCU) is sparingly soluble in many organic solvents.[1]

    • Dissolve the crude reaction mixture in a minimal amount of cold ethyl acetate, acetone, or dichloromethane.[2]

    • The DCU will precipitate and can be removed by filtration.[2][3][4]

  • Alternative Coupling Agents:

    • Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea byproduct that can be easily removed during aqueous workup.[2]

  • Chromatography:

    • If trace amounts of urea byproduct remain, it can often be separated by column chromatography. However, care must be taken as DCU can sometimes co-elute with the product in certain solvent systems.[2] Using Florisil as the stationary phase can facilitate a clean separation.[5]

Issue 3: Oily Product Instead of a Crystalline Solid

Symptom: The final product is obtained as an oil or a waxy solid rather than the expected crystalline material.

Cause:

  • Presence of residual solvent.

  • Impurities preventing crystallization.

  • The product may be amorphous.

Solution:

  • Solvent Removal: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.

  • Recrystallization:

    • Attempt recrystallization from a suitable solvent system. Good single solvents to try for N-aryl amides include ethanol, acetone, or acetonitrile.[6]

    • If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is poorly soluble) can be employed.

  • Trituration:

    • Add a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).

    • Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

Frequently Asked Questions (FAQs)

Q1: What are the expected melting points of the starting materials and the final product?

A1:

  • 9H-fluoren-9-amine: 64 °C

  • Phenylacetic acid: 76-78 °C[2]

Q2: What is a good starting point for a recrystallization solvent for N-(9H-fluoren-9-yl)-2-phenylacetamide?

A2: Based on the solubility of similar N-aryl amides, good solvents to screen for recrystallization are ethanol, acetone, and ethyl acetate.[6][8] The ideal solvent will dissolve the compound when hot but have low solubility when cold. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q3: What TLC conditions can be used to monitor the reaction and purification?

A3:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio can be varied (e.g., 80:20, 50:50, 20:80 hexane:ethyl acetate) to achieve good separation of the product, starting materials, and any byproducts. For more polar compounds, a dichloromethane/methanol system can be effective.

  • Visualization: The spots can be visualized under UV light (254 nm). Stains such as potassium permanganate or p-anisaldehyde can also be used, particularly for visualizing the amine starting material.

Q4: What is a suitable mobile phase for column chromatography?

A4: A gradient elution on a silica gel column is often effective. Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by prior TLC analysis, aiming for an Rf value of 0.25-0.35 for the desired product.[9]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(9H-fluoren-9-yl)-2-phenylacetamideC₂₁H₁₇NO299.37Not available
9H-fluoren-9-amineC₁₃H₁₁N181.2464
Phenylacetic AcidC₈H₈O₂136.1576-78[2]
Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35232

Table 2: Solubility of Related Compounds

CompoundSolventSolubility
2-PhenylacetamideEthanol~10 mg/mL[6]
2-PhenylacetamideDMSO~2 mg/mL[6]
2-PhenylacetamideDimethyl formamide (DMF)~2 mg/mL[6]
N-PhenylacetamideWaterSlightly soluble in cold, soluble in hot
N-PhenylacetamideEthanolVery soluble
N-PhenylacetamideAcetoneVery soluble

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a small amount of a chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable for recrystallization. If the solid is sparingly soluble, heat the test tube gently. If the solid dissolves upon heating, this is a potentially good solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude_Product Crude N-(9H-fluoren-9-yl)-2-phenylacetamide Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Product->Dissolve Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) Dissolve->Wash_Acid Filtration Filtration to Remove Insoluble Urea (e.g., DCU) Dissolve->Filtration If carbodiimide byproduct present Wash_Base Wash with Dilute Base (e.g., 1M NaHCO3) Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry_Concentrate Dry and Concentrate Wash_Brine->Dry_Concentrate Partially_Purified Partially Purified Product Dry_Concentrate->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Column_Chromatography Column Chromatography Partially_Purified->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Filtration->Wash_Acid

Caption: Purification workflow for crude N-(9H-fluoren-9-yl)-2-phenylacetamide.

Troubleshooting_Logic Start Crude Product Analysis (TLC/NMR) Check_SM Starting Materials Present? Start->Check_SM Check_Urea Insoluble Byproduct Present? Check_SM->Check_Urea No Acid_Base_Wash Perform Acid-Base Extraction Check_SM->Acid_Base_Wash Yes Check_Purity Product Pure? Check_Urea->Check_Purity No Filtration Filter to Remove Urea Check_Urea->Filtration Yes Column_Chromatography Perform Column Chromatography Check_Purity->Column_Chromatography No, complex mixture Recrystallize Perform Recrystallization Check_Purity->Recrystallize No, minor impurities Pure_Product Pure Product Isolated Check_Purity->Pure_Product Yes Acid_Base_Wash->Check_Urea Filtration->Check_Purity Column_Chromatography->Check_Purity End Further Analysis Required Column_Chromatography->End Recrystallize->Check_Purity Recrystallize->End

Caption: Troubleshooting decision tree for purification.

References

"N-9H-fluoren-9-yl-2-phenylacetamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting and frequently asked questions regarding the stability and degradation of N-9H-fluoren-9-yl-2-phenylacetamide. The information is based on the chemical properties of its constituent fluorenyl and phenylacetamide moieties, as direct stability data for this specific compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to hydrolysis of the amide bond and potential cleavage of the N-fluorenyl bond under basic conditions. The fluorenyl group itself is known to enhance molecular stability, but the linkages to it can be labile under certain conditions.[1]

Q2: How should I properly store this compound?

A2: To maximize shelf life, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration or freezing is advisable.

Q3: What solvents are recommended for dissolving this compound?

Q4: Is this compound sensitive to light?

A4: The fluorenyl group is a chromophore, which means it absorbs UV light. Prolonged exposure to UV or high-intensity light could potentially lead to photodegradation. It is best practice to handle the compound and its solutions in amber vials or under low-light conditions.

Q5: Can I use a basic solution (e.g., piperidine) with this compound?

A5: Caution is strongly advised. The 9H-fluorenyl group attached to a nitrogen atom is analogous to the Fmoc (fluorenylmethyloxycarbonyl) protecting group used in peptide synthesis. The Fmoc group is known to be cleaved by bases like piperidine.[2] Therefore, it is highly probable that this compound will degrade in the presence of strong or even moderate bases.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action
Unexpected peaks in analytical chromatography (HPLC, LC-MS) after sample preparation. Hydrolysis: The amide bond may have hydrolyzed to form phenylacetic acid and 9-aminofluorene.Prepare samples immediately before analysis. Use anhydrous, neutral, or slightly acidic solvents. Avoid high temperatures during sample preparation.
Loss of compound over time when dissolved in protic solvents (e.g., methanol, water). Solvolysis/Hydrolysis: The compound is likely reacting with the solvent.If possible, use aprotic solvents like acetonitrile, THF, or DMF for storage of solutions. If aqueous solutions are necessary, prepare them fresh and use them immediately.
Reaction failure or low yield when using basic reagents. Cleavage of the N-fluorenyl bond: The fluorenyl group may be cleaving under basic conditions, leading to degradation of the starting material.Avoid basic conditions where possible. If a base is required, consider using a non-nucleophilic, sterically hindered base and running the reaction at a low temperature. Perform a small-scale trial to check for stability under the reaction conditions.
Discoloration of the solid compound or solutions upon storage. Oxidation or Photodegradation: Exposure to air or light may be causing degradation.Store the solid under an inert atmosphere in a dark container. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

Potential Degradation Pathway

Under aqueous acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the amide bond. This reaction would yield 9-aminofluorene and phenylacetic acid.

G Potential Hydrolysis of this compound reactant This compound conditions H₂O / H⁺ or OH⁻ (Acid or Base Catalysis) reactant->conditions products 9-Aminofluorene + Phenylacetic Acid conditions->products Hydrolysis G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Dilute stock into various test solvents (pH 4, 7, 9, etc.) A->B C Inject sample at t=0 B->C D Incubate samples C->D E Inject samples at subsequent time points (t=1, 2, 4h...) D->E F Analyze peak area vs. time E->F

References

Improving the solubility of "N-9H-fluoren-9-yl-2-phenylacetamide" for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of "N-(9H-fluoren-9-yl)-2-phenylacetamide" for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of N-(9H-fluoren-9-yl)-2-phenylacetamide in DMSO is precipitating upon dilution into my aqueous assay buffer. What is causing this and how can I prevent it?

A1: This is a common issue for poorly water-soluble compounds. The precipitation is due to the compound's low solubility in the final aqueous assay buffer, even if it is soluble in a concentrated DMSO stock.[1][2][3] DMSO is a strong organic solvent, but its solubilizing capacity is significantly reduced upon dilution in an aqueous medium.[1][4]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) to minimize solvent-induced effects on your biological system.[5][6][7] However, ensure the concentration is sufficient to maintain the compound's solubility.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent shock precipitation.

  • Use Co-solvents: Consider adding a water-miscible co-solvent to your assay buffer to increase the overall solvent strength.[4][8]

Q2: What are some suitable co-solvents to improve the solubility of N-(9H-fluoren-9-yl)-2-phenylacetamide in my bioassay?

A2: Several co-solvents can be used to enhance the solubility of hydrophobic compounds. The choice of co-solvent will depend on the specific requirements and tolerance of your bioassay.[4][8]

Commonly Used Co-solvents:

  • Ethanol: Generally well-tolerated by many cell lines at low concentrations.[5]

  • Polyethylene Glycol (PEG): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are effective solubilizing agents.[1]

  • Glycerol: Can help to preserve protein stability while improving compound solubility.[1]

It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent at the final concentration does not affect the assay readout.[5][6]

Q3: I am still observing precipitation even with co-solvents. Are there other formulation strategies I can try?

A3: Yes, several advanced formulation strategies can significantly improve the solubility of challenging compounds like N-(9H-fluoren-9-yl)-2-phenylacetamide.[9][10]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble complex.[11][12][13][14] This is a widely used technique to enhance the aqueous solubility of poorly soluble drugs.[11][12][13]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[15][16][17][18][19]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[20][21][22][23][24] This can improve wettability and dissolution.[20][21]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[9][25]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a step-by-step workflow for researchers facing solubility issues with N-(9H-fluoren-9-yl)-2-phenylacetamide.

Solubility_Workflow start Start: Compound Precipitation in Bioassay check_dmso Step 1: Optimize DMSO Concentration (Target <0.5% final concentration) start->check_dmso serial_dilution Step 2: Implement Serial Dilution Protocol check_dmso->serial_dilution cosolvent_screen Step 3: Screen Co-solvents (e.g., Ethanol, PEG 400) serial_dilution->cosolvent_screen vehicle_control Step 4: Perform Vehicle Control Experiments cosolvent_screen->vehicle_control advanced_formulation Step 5: Evaluate Advanced Formulations (Cyclodextrins, Nanosuspensions) vehicle_control->advanced_formulation cyclodextrin Option A: Cyclodextrin Complexation advanced_formulation->cyclodextrin Precipitation Persists nanosuspension Option B: Nanosuspension advanced_formulation->nanosuspension Precipitation Persists end End: Soluble Compound for Bioassay advanced_formulation->end Solubility Achieved cyclodextrin->end nanosuspension->end

Caption: A workflow for systematically addressing solubility issues.

Guide 2: Selecting the Right Solubility Enhancement Technique

This guide helps in selecting an appropriate method based on the properties of the compound and the requirements of the bioassay.

Technique_Selection cluster_options Solubility Enhancement Options start Initial Problem: Poor Aqueous Solubility of N-(9H-fluoren-9-yl)-2-phenylacetamide decision Decision Criteria: - Assay Compatibility - Required Concentration - Available Equipment - Compound Stability start->decision cosolvents Co-solvents (DMSO, Ethanol, PEG) Pros: Simple, readily available Cons: Potential for cytotoxicity, may alter protein conformation outcome Optimized Bioassay cosolvents->outcome cyclodextrins Cyclodextrins Pros: High solubilizing capacity, low toxicity Cons: May alter drug availability, potential for non-specific interactions cyclodextrins->outcome nanosuspensions Nanosuspensions Pros: Increases surface area and dissolution rate Cons: Requires specialized equipment, potential for instability nanosuspensions->outcome solid_dispersions Solid Dispersions Pros: Enhances wettability and dissolution Cons: Potential for drug recrystallization, manufacturing complexity solid_dispersions->outcome decision->cosolvents Simple, initial screening decision->cyclodextrins Persistent issues, need higher concentration decision->nanosuspensions Very poorly soluble, high dose needed decision->solid_dispersions Alternative to other methods

Caption: Decision matrix for selecting a solubility enhancement method.

Data Presentation

Table 1: Comparison of Solubilization Methods for a Model Aromatic Compound

MethodVehicle CompositionApparent Solubility (µg/mL)Assay Interference
Control Assay Buffer (PBS, pH 7.4)< 0.1None
Co-solvent 0.5% DMSO in Assay Buffer5Minimal
Co-solvent 0.5% Ethanol in Assay Buffer8Minimal
Cyclodextrin 10 mM HP-β-CD in Assay Buffer50Low
Nanosuspension Stabilized nanoparticles in water> 100Vehicle control essential

Note: Data is illustrative and based on typical results for poorly soluble aromatic compounds.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a stock solution of N-(9H-fluoren-9-yl)-2-phenylacetamide using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • N-(9H-fluoren-9-yl)-2-phenylacetamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 100 mM HP-β-CD solution: Dissolve the appropriate amount of HP-β-CD in deionized water.

  • Add the compound: Add an excess amount of N-(9H-fluoren-9-yl)-2-phenylacetamide to the HP-β-CD solution.

  • Mix thoroughly: Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate: Sonicate the suspension in a bath sonicator for 30-60 minutes to facilitate complex formation.

  • Equilibrate: Allow the mixture to equilibrate at room temperature for 24 hours with continuous stirring.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Storage: Store the stock solution at 4°C. Further dilutions should be made in the assay buffer.

Protocol 2: Preparation of a Nanosuspension by Precipitation

This protocol outlines a basic precipitation method to generate a nanosuspension.

Materials:

  • N-(9H-fluoren-9-yl)-2-phenylacetamide

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve the compound: Dissolve N-(9H-fluoren-9-yl)-2-phenylacetamide in a minimal amount of the organic solvent to create a concentrated solution.

  • Prepare the anti-solvent: Have the aqueous stabilizer solution ready.

  • Precipitation: Under high-speed homogenization or sonication, rapidly inject the organic solution of the compound into the aqueous stabilizer solution.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Storage: Store the nanosuspension at 4°C. Ensure it is well-dispersed before use in bioassays.

References

Technical Support Center: N-Acylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acylation reactions involving sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find effective solutions for these challenging transformations.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-acylation of sterically hindered amines in a question-and-answer format.

Question: My N-acylation reaction with a sterically hindered amine is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the N-acylation of sterically hindered amines is a common problem primarily due to the reduced nucleophilicity of the amine and steric clashes that hinder the approach of the acylating agent. Standard coupling reagents are often inefficient under these conditions.[1]

Here are several strategies to overcome this issue:

1. Change the Coupling Reagent:

Standard carbodiimide coupling agents like DCC or EDC often fail with sterically hindered substrates.[1] More potent coupling reagents are necessary to activate the carboxylic acid and facilitate the reaction. Consider using uronium/aminium or phosphonium salt-based reagents, which are known for their high reactivity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective reagent for coupling sterically hindered amino acids.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another powerful coupling reagent, often used in peptide synthesis.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Known for its high chemoselectivity, favoring N-acylation over O-acylation.[2]

  • Acyl Fluorides: These can be generated in situ and act as highly reactive acylating agents that can overcome steric hindrance.[3]

2. Optimize Reaction Conditions:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or degradation of sensitive substrates.

  • Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields, especially for sluggish acylations. It has been successfully used for the synthesis of arylamides in water.[4]

  • Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are commonly used.

  • Concentration: In some cases, higher concentrations can favor the desired bimolecular reaction.

3. Utilize Additives:

Certain additives can enhance the efficiency of coupling reagents.

  • HOBt (Hydroxybenzotriazole): Often used in conjunction with carbodiimides like EDC to suppress side reactions and improve yields.

  • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst, particularly when using acid anhydrides or acid chlorides. For some sterically hindered amines, adding a catalytic amount of DMAP can significantly improve the reaction rate.[]

4. Alternative Acylating Agents:

If you are using a carboxylic acid with a coupling reagent, consider converting the carboxylic acid to a more reactive derivative first.

  • Acyl Chlorides: These are highly reactive but may require basic conditions to neutralize the HCl byproduct. For very hindered amines, heating with the acyl chloride may be necessary.[]

  • Acid Anhydrides: Generally less reactive than acyl chlorides but can be effective, especially with the addition of a catalyst like DMAP.

Question: I am observing significant side product formation in my N-acylation reaction. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue, especially when forcing conditions are required for the acylation of hindered amines. Common side reactions include:

  • O-acylation: If your substrate contains a hydroxyl group, it can compete with the amine for the acylating agent. Using a chemoselective coupling reagent like PyBOP can favor N-acylation.[2]

  • Racemization: If your carboxylic acid has a chiral center, the harsh conditions sometimes required for hindered couplings can lead to epimerization. Using additives like HOBt or employing milder coupling reagents can help to minimize racemization.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt can help to prevent this side reaction.

To minimize side products, it is crucial to carefully select the coupling reagent and reaction conditions based on the specific substrates. A thorough screening of conditions may be necessary to identify the optimal balance between reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: Can I use catalyst-free conditions for the N-acylation of sterically hindered amines?

A1: While challenging, catalyst-free N-acylation of hindered amines is possible under certain conditions. For instance, using highly reactive acylating agents like acyl chlorides or anhydrides at elevated temperatures can sometimes drive the reaction to completion without a catalyst.[] Additionally, microwave-assisted synthesis in water has been shown to be effective for the acylation of some amines without the need for a catalyst.[4][6]

Q2: What is a good starting point for optimizing the reaction conditions for a new, sterically hindered amine?

A2: A good starting point is to use a powerful coupling reagent like HATU in an aprotic polar solvent such as DMF. Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature. It is also advisable to run a parallel reaction with a catalytic amount of DMAP to assess its effect.

Q3: Are there any environmentally friendly methods for the N-acylation of hindered amines?

A3: Yes, greener approaches are being developed. One promising method is the use of water as a solvent for N-acylation reactions, often facilitated by microwave irradiation. This approach can provide high yields and avoids the use of hazardous organic solvents.[4] Another strategy is the use of catalytic methods that avoid stoichiometric activating agents, although these are still under development for highly challenging substrates.[7]

Q4: How can I N-acylate a weakly nucleophilic, sterically hindered aniline?

A4: Weakly nucleophilic anilines are particularly challenging substrates. In addition to the strategies mentioned above, such as using potent coupling reagents and elevated temperatures, you might consider using a more reactive acylating agent. Converting the carboxylic acid to an acyl fluoride in situ has been shown to be effective for coupling with electron-deficient and hindered amines.[3]

Quantitative Data Summary

The following tables summarize quantitative data from the literature for different N-acylation methods with sterically hindered amines.

Table 1: Comparison of Coupling Reagents for a Hindered Amide Synthesis

EntryCoupling ReagentAdditiveSolventTemperature (°C)Time (h)Yield (%)
1EDCHOBt (catalytic)CH3CN234272
2HATUDIPEADMF23538
3EDCDMAPCH3CN234219

Data adapted from a study on the coupling of Boc-protected valine with an aromatic amine.[8]

Table 2: N-Acetylation of Various Amines using Acetonitrile in a Continuous-Flow Reactor

Substrate (Amine)ProductYield (%)
AnilineAcetanilide98
4-Methoxyaniline4-Methoxyacetanilide51
4-Chloroaniline4-Chloroacetanilide99
BenzylamineN-Benzylacetamide99
PiperidineN-Acetylpiperidine99
MorpholineN-Acetylmorpholine99

Reaction Conditions: 200 °C, 50 bar, 0.1 mL/min flow rate, 27 min residence time, alumina catalyst.[9][10]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using HATU

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add a hindered amine (1.2 equiv) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In Situ Generation of Acyl Fluoride for Amide Coupling

  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane), add a fluorinating agent such as BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.1 equiv).[3]

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.

  • Add the sterically hindered amine (1.2 equiv) to the reaction mixture.

  • If necessary, add a non-nucleophilic base (e.g., DIPEA) to scavenge the generated acid.

  • Monitor the reaction until completion.

  • Work up the reaction as described in Protocol 1.

Visualizations

Troubleshooting_Workflow Start Problem: Low/No Yield in N-Acylation of Hindered Amine Cause1 Primary Cause: Low Nucleophilicity & Steric Hindrance Start->Cause1 Solution_Header Potential Solutions S1 Change Coupling Reagent Solution_Header->S1 S2 Optimize Reaction Conditions Solution_Header->S2 S3 Use Additives Solution_Header->S3 S4 Alternative Acylating Agent Solution_Header->S4 Reagent_Details e.g., HATU, HBTU, PyBOP, Acyl Fluorides S1->Reagent_Details Condition_Details Increase Temperature, Microwave Irradiation, Change Solvent S2->Condition_Details Additive_Details e.g., HOBt, DMAP S3->Additive_Details Acylating_Agent_Details e.g., Acyl Chlorides, Acid Anhydrides S4->Acylating_Agent_Details

Caption: Troubleshooting workflow for low-yield N-acylation reactions.

Experimental_Workflow Start Start Step1 Dissolve Carboxylic Acid & Coupling Reagent Start->Step1 Step2 Add Hindered Amine & Base Step1->Step2 Step3 Stir & Monitor (TLC/LC-MS) Step2->Step3 Decision Reaction Complete? Step3->Decision Step4 Apply Heat or Microwave Decision->Step4 No Step5 Work-up & Purification Decision->Step5 Yes Step4->Step3 End End Step5->End

Caption: Generalized experimental workflow for N-acylation.

References

Technical Support Center: Chiral Separation of N-9H-fluoren-9-yl-2-phenylacetamide and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral separation of N-9H-fluoren-9-yl-2-phenylacetamide. While specific data for this compound is limited, the methodologies and troubleshooting guides presented here are based on the well-established chiral separation of structurally similar N-Fluorenylmethoxycarbonyl (FMOC) protected amino acids and can serve as a robust starting point for your method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common technique for the chiral separation of FMOC-protected compounds like this compound?

A1: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and successful technique for the enantioseparation of FMOC-protected amino acids and their derivatives.[1] This method offers high resolution, speed, and sensitivity, making it suitable for both analytical and preparative scale separations.[1]

Q2: Which types of chiral stationary phases (CSPs) are most effective for this class of compounds?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the chiral resolution of FMOC-amino acids.[1][2] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and ristocetin A, are also highly effective due to their multimodal capabilities.[3] Native cyclodextrin columns have also been used successfully.[4]

Q3: What are the typical mobile phase systems used for the chiral separation of FMOC-derivatives?

A3: The choice of mobile phase depends on the CSP and the specific analyte. Common modes of operation include:

  • Reversed-Phase (RP): This is a widely used mode, often employing mixtures of acetonitrile or methanol with water, frequently with acidic additives like trifluoroacetic acid (TFA) or formic acid.[1]

  • Normal-Phase (NP): This mode typically uses mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol).

  • Polar Organic Mode: This mode utilizes polar organic solvents like methanol, ethanol, or acetonitrile, sometimes in combination.[5]

Q4: How important are mobile phase additives in achieving good separation?

A4: Mobile phase additives can significantly impact retention, enantioselectivity, and peak shape.[6][4] Acidic additives like trifluoroacetic acid (TFA) and acetic acid are commonly used in reversed-phase mode to suppress the ionization of any acidic moieties and improve peak symmetry.[1] Basic additives like diethylamine (DEA) may be used in normal-phase or polar organic modes.

Q5: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of these compounds?

A5: Yes, SFC is a viable alternative to HPLC for the chiral separation of FMOC-amino acids. It can sometimes offer advantages in terms of speed and efficiency.[6]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of my enantiomers. What should I try first?

A:

  • Confirm Appropriate CSP Selection: Ensure you are using a CSP known to be effective for FMOC-protected compounds, such as a polysaccharide-based or macrocyclic glycopeptide column.[1][3]

  • Optimize the Mobile Phase:

    • Reversed-Phase: If you are using reversed-phase, try varying the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) and adjust its percentage.[1] Also, ensure an acidic additive like 0.1% TFA is present.[1]

    • Normal-Phase: In normal-phase, adjust the ratio of the alcohol modifier.

  • Screen Different CSPs: If optimization on one column fails, screen other types of polysaccharide or macrocyclic glycopeptide CSPs, as their chiral recognition mechanisms differ.[3]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance enantioselectivity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. How can I improve the peak shape?

A:

  • Adjust Mobile Phase Additive: Peak tailing can often be attributed to unwanted interactions between the analyte and the stationary phase. In reversed-phase, ensure the concentration of the acidic additive (e.g., TFA) is sufficient (typically 0.1%).

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.

  • Column Contamination/Degradation: If the problem persists, the column may be contaminated or degraded. Follow the manufacturer's instructions for column washing and regeneration.

Issue 3: Long Retention Times

Q: My analysis time is too long. How can I reduce the retention times of my enantiomers?

A:

  • Increase the Elution Strength of the Mobile Phase:

    • Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).[1]

    • Normal-Phase: Increase the percentage of the alcohol modifier.

  • Increase the Flow Rate: A higher flow rate will decrease retention times, but be mindful that this can also lead to a decrease in resolution. An optimal balance needs to be found.

  • Increase the Column Temperature: Higher temperatures generally lead to shorter retention times. However, this may also impact enantioselectivity.

Experimental Protocols

The following is a generalized experimental protocol for the chiral separation of an FMOC-protected amino acid using HPLC. This should be considered a starting point for the method development for this compound.

1. Sample Preparation:

  • Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP such as Lux Cellulose-2 or a macrocyclic glycopeptide CSP like CHIROBIOTIC T.[1][3]

  • Mobile Phase:

    • Initial Screening (Reversed-Phase): 60:40 (v/v) Acetonitrile / 0.1% Trifluoroacetic Acid in Water.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: UV at 254 nm or 265 nm (due to the fluorenyl group).

  • Injection Volume: 5-10 µL.

3. Method Optimization:

  • If no separation is observed, decrease the amount of acetonitrile to increase retention and potentially improve chiral recognition.[1]

  • If peaks are unresolved but show some separation, a systematic adjustment of the mobile phase composition (e.g., in 5% increments of the organic modifier) should be performed.

  • If acetonitrile does not provide separation, switch to methanol as the organic modifier.[1]

Quantitative Data Summary

The following tables summarize chiral separation data for various FMOC-protected amino acids, which are structurally analogous to this compound. This data can guide the initial choice of stationary and mobile phases.

Table 1: Chiral Separation of FMOC-Amino Acids on Polysaccharide-Based CSPs (Reversed-Phase) [1]

FMOC-Amino AcidChiral Stationary PhaseMobile Phase (v/v)k1'αRs
FMOC-AlanineLux Cellulose-260% ACN / 40% 0.1% TFA2.11.152.5
FMOC-ValineLux Cellulose-260% ACN / 40% 0.1% TFA3.51.122.1
FMOC-LeucineLux Cellulose-270% ACN / 30% 0.1% TFA2.81.183.0
FMOC-PhenylalanineLux Cellulose-360% ACN / 40% 0.1% TFA4.21.254.5

k1': Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution factor; ACN: Acetonitrile; TFA: Trifluoroacetic acid.

Table 2: Chiral Separation of FMOC-Amino Acids on Cyclodextrin-Based CSPs [4]

FMOC-Amino Acid DerivativeChiral Stationary PhaseMobile Phasek1'α
FMOC-Gly-DL-AlanineBeta-CyclodextrinAcetonitrile1.51.10
FMOC-Gly-DL-ValineBeta-CyclodextrinAcetonitrile2.31.08
FMOC-Gly-DL-LeucineGamma-CyclodextrinAcetonitrile1.81.12

k1': Retention factor of the first eluting enantiomer; α: Separation factor.

Visualizations

The following diagrams illustrate key workflows in chiral separation method development and troubleshooting.

Chiral_Method_Development_Workflow start Start: Racemic This compound csp_selection Select CSPs for Screening (e.g., Polysaccharide, Glycopeptide) start->csp_selection mode_selection Select Mobile Phase Mode (Reversed-Phase, Normal-Phase) csp_selection->mode_selection initial_screening Perform Initial Screening mode_selection->initial_screening eval_separation Evaluate Separation (Rs > 1.5?) initial_screening->eval_separation optimization Optimize Mobile Phase & Temperature eval_separation->optimization Yes no_sep No or Poor Separation eval_separation->no_sep No validation Method Validation optimization->validation end Final Method validation->end no_sep->csp_selection Try different CSP

Caption: Workflow for chiral method development.

HPLC_Troubleshooting_Tree problem Problem Observed no_res No Resolution problem->no_res poor_shape Poor Peak Shape problem->poor_shape long_rt Long Retention Time problem->long_rt sol_no_res1 Change Mobile Phase Composition no_res->sol_no_res1 sol_no_res2 Try a Different CSP no_res->sol_no_res2 sol_no_res3 Lower Temperature no_res->sol_no_res3 sol_shape1 Adjust Mobile Phase Additive poor_shape->sol_shape1 sol_shape2 Reduce Sample Load poor_shape->sol_shape2 sol_shape3 Check Sample Solvent poor_shape->sol_shape3 sol_long_rt1 Increase Organic % (RP) or Polar Modifier % (NP) long_rt->sol_long_rt1 sol_long_rt2 Increase Flow Rate long_rt->sol_long_rt2

Caption: Troubleshooting decision tree for HPLC.

References

Preventing racemization during the synthesis of chiral fluorenylacetamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral fluorenylacetamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during chiral fluorenylacetamide synthesis?

A1: Racemization during the formation of the amide bond in chiral fluorenylacetamide synthesis primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: The activated carboxylic acid intermediate can cyclize to form an oxazolone. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine yields a racemic mixture of the desired amide.[1][2][3]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid intermediate, forming an enolate. Reprotonation of this planar enolate can occur from either face, resulting in racemization.[2][4]

Q2: How does the choice of coupling reagent impact racemization?

A2: The coupling reagent plays a crucial role in the extent of racemization. Highly reactive coupling reagents can accelerate the formation of the desired amide bond, minimizing the time for the activated intermediate to racemize. However, some highly reactive reagents can also promote oxazolone formation. The choice of coupling reagent should be carefully considered based on the specific substrates and reaction conditions.[5][6][7][8][9] Onium-based reagents (e.g., HATU, HBTU) and phosphonium-based reagents (e.g., PyBOP) are generally effective, especially when used with racemization-suppressing additives.[7]

Q3: What is the role of additives in preventing racemization?

A3: Additives are frequently used in conjunction with coupling reagents to suppress racemization. These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species. Common additives include:

  • 1-Hydroxybenzotriazole (HOBt): A classic additive that has been widely used to reduce racemization.[6][7]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in suppressing racemization, particularly in challenging cases.[5][7]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and effective alternative to HOBt and HOAt.[10]

Q4: Can the base used in the reaction contribute to racemization?

A4: Yes, the choice and amount of base are critical. A strong or sterically unhindered base can readily abstract the α-proton, promoting racemization through both the oxazolone and direct enolization pathways.[2][3] It is advisable to use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and to use the minimum amount necessary to neutralize any acid formed during the reaction.[10]

Q5: Does the fluorenyl group itself influence racemization?

A5: The bulky 9-phenyl-9-fluorenyl (PhF) group, when used as a protecting group for the amine, has been shown to be highly effective in preventing racemization of the α-carbon in amino acid derivatives.[1][6][7] Its steric hindrance can disfavor the formation of the planar transition states required for racemization. While this is a protecting group strategy, the inherent steric bulk of the fluorenyl moiety in the target molecule may offer some degree of stereochemical stability, though this is less pronounced than a strategically placed protecting group.

Troubleshooting Guides

Problem 1: Significant racemization detected in the final fluorenylacetamide product.

Possible Cause Suggested Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization potential, such as HATU, HCTU, or PyAOP, in combination with an additive like HOAt or Oxyma.[7]
Excessive or Strong Base Use a sterically hindered base like DIPEA or 2,4,6-collidine.[10] Perform a base titration to determine the minimum effective amount.
High Reaction Temperature Conduct the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of racemization.[10][11]
Prolonged Reaction Time Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to conditions that may cause racemization.
Suboptimal Solvent Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like dimethylformamide (DMF) can sometimes promote racemization.

Problem 2: Inconsistent results in enantiomeric excess (e.e.) between batches.

Possible Cause Suggested Solution
Variability in Reagent Quality Ensure the purity and dryness of all reagents, especially the coupling reagent, additives, and solvents. Water can hydrolyze activated intermediates and affect the reaction pathway.
Inconsistent Reaction Conditions Strictly control reaction parameters such as temperature, reaction time, and the rate of addition of reagents.
Atmosphere Control Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from peptide synthesis literature, which provides a useful guide for the synthesis of chiral fluorenylacetamides.

Coupling ReagentAdditiveBaseSolventTemperature (°C)% D-Isomer (Racemization)Reference
DICHOBtDIPEADMFRT<1%[10]
HBTU-DIPEADMFRT~5%[7]
HATU-DIPEADMFRT<1%[7]
PyBOP-DIPEADMFRT1-2%[7]
EDCHOBtNMMDCM/DMF0<0.5%[6]
TBTU-PyridineDCMRTReduced Racemization[3]

Note: "RT" denotes room temperature. The level of racemization can vary significantly based on the specific amino acid or chiral amine being coupled.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using HATU/HOAt

  • Preparation: Dry all glassware thoroughly. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Reactant Solution: In the reaction vessel, dissolve the chiral fluorenyl amine (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Additive and Base: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add a solution of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral fluorenylacetamide.

  • Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Visualizations

Racemization_Mechanisms Mechanisms of Racemization in Amide Synthesis cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_Acid_Ox Activated Carboxylic Acid Oxazolone Oxazolone Intermediate Activated_Acid_Ox->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Base-mediated Proton Abstraction Racemic_Amide_Ox Racemic Amide Racemic_Oxazolone->Racemic_Amide_Ox + Amine Activated_Acid_En Activated Carboxylic Acid Enolate Enolate Intermediate Activated_Acid_En->Enolate Base-mediated Proton Abstraction Racemic_Amide_En Racemic Amide Enolate->Racemic_Amide_En + Amine + Reprotonation Start Chiral Carboxylic Acid + Amine Start->Activated_Acid_Ox Start->Activated_Acid_En

Caption: Mechanisms of racemization during amide bond formation.

Experimental_Workflow Workflow for Minimizing Racemization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Dry_Glassware Dry Glassware Inert_Atmosphere Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Dissolve_Reactants Dissolve Chiral Amine and Carboxylic Acid in Anhydrous Solvent Inert_Atmosphere->Dissolve_Reactants Add_Additive Add Racemization Suppressor (e.g., HOAt, Oxyma) Dissolve_Reactants->Add_Additive Add_Base Add Sterically Hindered Base (e.g., DIPEA) at 0°C Add_Additive->Add_Base Add_Coupling_Reagent Slowly Add Coupling Reagent (e.g., HATU) at 0°C Add_Base->Add_Coupling_Reagent Monitor_Reaction Monitor Progress (TLC/LC-MS) Add_Coupling_Reagent->Monitor_Reaction Workup Aqueous Work-up & Extraction Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Chiral_Analysis Determine e.e. (Chiral HPLC/SFC) Purification->Chiral_Analysis

Caption: Experimental workflow for racemization-free synthesis.

Troubleshooting_Logic Troubleshooting Racemization Issues Racemization_Detected Racemization Detected? Check_Coupling_Reagent Review Coupling Reagent & Additive Racemization_Detected->Check_Coupling_Reagent Check_Base Evaluate Base Type & Amount Racemization_Detected->Check_Base Check_Temperature Assess Reaction Temperature Racemization_Detected->Check_Temperature Check_Reagent_Quality Verify Reagent Purity & Dryness Racemization_Detected->Check_Reagent_Quality Optimize_Protocol Implement Optimized Protocol Check_Coupling_Reagent->Optimize_Protocol Check_Base->Optimize_Protocol Check_Temperature->Optimize_Protocol Check_Reagent_Quality->Optimize_Protocol

Caption: Logical approach to troubleshooting racemization.

References

Enhancing the biological activity of "N-9H-fluoren-9-yl-2-phenylacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with "N-9H-fluoren-9-yl-2-phenylacetamide." Based on the structural motifs of a fluorene core and a phenylacetamide side chain, this compound is hypothesized to possess potential anticancer activity. The following resources are designed to assist in the design, execution, and interpretation of experiments to evaluate and enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While the exact mechanism is under investigation, based on related fluorene and phenylacetamide derivatives, potential mechanisms could include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.[1][2][3][4] It is recommended to perform a panel of assays to elucidate the specific pathway, such as western blotting for key apoptotic and cell cycle proteins.

Q2: How can I improve the solubility of this compound for in vitro assays?

A2: Poor aqueous solubility is a common challenge for small molecules.[5][6][7][8][9] Here are several strategies to consider:

  • Co-solvents: Use of a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[8] Ensure the final solvent concentration is non-toxic to your cells.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can enhance solubility.

  • Formulation with carriers: Encapsulation in liposomes or complexation with cyclodextrins can improve aqueous solubility and delivery to cells.[7]

  • Sonication: Gentle sonication can help to dissolve the compound in the desired solvent.

Q3: My compound shows low potency in cell-based assays. What are the potential reasons and how can I address this?

A3: Low potency can stem from several factors:

  • Poor Cellular Uptake: The compound may not efficiently cross the cell membrane. Strategies to enhance uptake include the use of cell-penetrating peptides or formulation in nanocarriers.[10][11][12]

  • Metabolic Instability: The compound may be rapidly metabolized by cells into an inactive form. Performing metabolic stability assays can help to assess this.

  • Target Engagement: The compound may have low affinity for its biological target. Structural modifications to the molecule may be necessary to improve binding.

  • Incorrect Assay Conditions: Ensure that the assay conditions (e.g., incubation time, cell density) are optimized for your specific experiment.

Q4: How do I handle conflicting results between different cytotoxicity assays (e.g., MTT vs. XTT)?

A4: Discrepancies between different viability assays can arise from the assay's specific mechanism. MTT reduction occurs intracellularly in mitochondria, while XTT is reduced at the cell surface.[13] Some compounds can interfere with the tetrazolium salts or the reductase enzymes, leading to false positives or negatives.[14] It is recommended to use at least two mechanistically different assays to confirm cytotoxicity. A direct measure of cell death, such as a trypan blue exclusion assay or a live/dead cell staining kit, can also be used as an orthogonal method.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.
Potential Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge effects in the plate Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Compound precipitation Visually inspect the wells for any precipitate after adding the compound. If present, refer to the solubility enhancement strategies in the FAQs.
Inconsistent incubation times Use a multichannel pipette for adding reagents and stop the reaction at a consistent time for all wells.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Compound appears to be cytotoxic to all cell lines, including non-cancerous controls.
Potential Cause Troubleshooting Step
General cellular toxicity The compound may have a non-specific cytotoxic mechanism. Consider testing at lower concentrations to find a therapeutic window.
Solvent toxicity Perform a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure it is not causing the observed toxicity.
Assay interference The compound may be interfering with the assay chemistry. Refer to FAQ Q4 and use an orthogonal assay to confirm the results.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[13][15][16]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.9
A549Lung Cancer12.5
HCT116Colon Cancer7.8
HEK293Normal Kidney> 50

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Cytotoxicity\nScreening (MTT/XTT) Primary Cytotoxicity Screening (MTT/XTT) Compound Synthesis\nand Characterization->Primary Cytotoxicity\nScreening (MTT/XTT) Test Compound Dose-Response\nand IC50 Determination Dose-Response and IC50 Determination Primary Cytotoxicity\nScreening (MTT/XTT)->Dose-Response\nand IC50 Determination Active Hits Orthogonal Viability\nAssay (e.g., Trypan Blue) Orthogonal Viability Assay (e.g., Trypan Blue) Dose-Response\nand IC50 Determination->Orthogonal Viability\nAssay (e.g., Trypan Blue) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Orthogonal Viability\nAssay (e.g., Trypan Blue)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assays\n(e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) Orthogonal Viability\nAssay (e.g., Trypan Blue)->Apoptosis Assays\n(e.g., Annexin V) Western Blot for\nSignaling Proteins Western Blot for Signaling Proteins Apoptosis Assays\n(e.g., Annexin V)->Western Blot for\nSignaling Proteins Lead Optimization Lead Optimization Western Blot for\nSignaling Proteins->Lead Optimization

Caption: Experimental workflow for evaluating the biological activity of a novel compound.

troubleshooting_logic start Low Biological Activity Observed solubility Is the compound fully dissolved in the assay medium? start->solubility uptake Is the compound able to enter the cells? solubility->uptake Yes improve_solubility Enhance Solubility: - Use co-solvents - Adjust pH - Use formulations solubility->improve_solubility No stability Is the compound stable in the assay conditions? uptake->stability Yes enhance_uptake Enhance Cellular Uptake: - Use permeabilizing agents - Nanoparticle formulation uptake->enhance_uptake No target Does the compound have high affinity for its target? stability->target Yes check_stability Assess Metabolic Stability: - Perform microsomal stability assay stability->check_stability No modify_structure Lead Optimization: - Modify chemical structure to improve binding target->modify_structure No end Re-evaluate Biological Activity target->end Yes improve_solubility->end enhance_uptake->end check_stability->end modify_structure->end

Caption: Troubleshooting flowchart for low biological activity of a small molecule.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects This compound This compound Unknown Target Unknown Target This compound->Unknown Target Binds Cell Membrane Cell Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Nucleus Nucleus Signaling Cascade\n(e.g., MAPK, PI3K/Akt) Signaling Cascade (e.g., MAPK, PI3K/Akt) Unknown Target->Signaling Cascade\n(e.g., MAPK, PI3K/Akt) Apoptosis Induction Apoptosis Induction Signaling Cascade\n(e.g., MAPK, PI3K/Akt)->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Signaling Cascade\n(e.g., MAPK, PI3K/Akt)->Cell Cycle Arrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Inhibition of\nProliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of\nProliferation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Hypothesized signaling pathway for the anticancer activity of the compound.

References

Validation & Comparative

A Comparative Guide to the Preparation of N-9H-fluoren-9-yl-2-phenylacetamide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity analytical standards is paramount for accurate quantification and identification of chemical entities. While many standards are commercially available, specific process impurities or novel derivatives often require in-house preparation. This guide provides a comprehensive overview of the preparation and characterization of N-9H-fluoren-9-yl-2-phenylacetamide as a non-pharmacopeial analytical standard. We will explore a proposed synthesis protocol, detail essential analytical characterization methods, and compare its potential performance with alternative standards.

Introduction to this compound

This compound is a niche amide derivative that may arise as a process-related impurity or a metabolite in the synthesis of more complex pharmaceutical compounds. Its structure combines the bulky, UV-active fluorenyl group with the phenylacetamide moiety. Due to its likely non-commercial availability, a well-documented preparation and characterization protocol is essential for its use as a reference standard.

Preparation of the Analytical Standard

A plausible and efficient method for the synthesis of this compound involves the acylation of 9H-fluoren-9-amine with phenylacetyl chloride. This reaction is a straightforward nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 9H-fluoren-9-amine hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Free Base: To a suspension of 9H-fluoren-9-amine hydrochloride (1 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.

  • Acylation Reaction: In a separate flask, dissolve phenylacetyl chloride (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of 9H-fluoren-9-amine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. The purity and identity of the compound should be confirmed by HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization and Performance

A thoroughly characterized analytical standard is crucial for its intended use. The following table summarizes the key analytical techniques and expected results for this compound.

Analytical TechniqueParameterExpected Outcome/SpecificationPurpose
HPLC-UV Purity≥ 99.5%Quantify the purity of the standard and detect impurities.
Retention Time (t R )Consistent under defined conditionsProvides a key identifier for the compound in a chromatogram.
Mass Spectrometry (MS) Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to C₂₁H₁₇NOConfirms the molecular weight and elemental composition.
Fragmentation PatternCharacteristic fragmentsProvides structural information for confirmation of identity.
¹H NMR Spectroscopy Chemical Shifts & IntegrationProtons corresponding to the fluorenyl and phenylacetyl moieties with correct integrationConfirms the chemical structure and identifies residual solvents.
¹³C NMR Spectroscopy Chemical ShiftsCarbons corresponding to the fluorenyl and phenylacetyl moietiesFurther confirms the chemical structure.
Infrared (IR) Spectroscopy Characteristic PeaksAmide C=O and N-H stretching vibrationsConfirms the presence of key functional groups.
Melting Point Melting RangeSharp, defined rangeA sharp melting point is an indicator of high purity.

Comparison with Alternative Analytical Standards

In a pharmaceutical development setting, the choice of an analytical standard depends on its intended application, such as the quantification of a related substance or a process impurity. The performance of the in-house prepared this compound standard can be compared to other commercially available, structurally related standards.

FeatureThis compound (In-house)Commercially Available Phenylacetamide StandardCommercially Available Fluorene Standard
Availability Requires synthesis and purificationReadily availableReadily available
Certification Characterized in-house (non-pharmacopeial)Often certified by pharmacopeias (e.g., USP, EP)Often certified for various applications
Purity Dependent on purification; target ≥ 99.5%High purity (typically >99.5%) with certificateHigh purity with certificate
Cost Cost of reagents, solvents, and laborGenerally lower due to bulk productionGenerally lower due to bulk production
UV-Vis Absorbance Strong absorbance due to the fluorenyl groupModerate absorbance from the phenyl groupStrong absorbance
Specificity Highly specific for its intended use as a particular impurityLess specific if used to quantify a fluorenyl-containing compoundLess specific if used to quantify an amide compound
Application Quantification of a specific process impurity or metaboliteGeneral standard for phenylacetamide-related compoundsStandard for fluorene-based compounds

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start 9H-fluoren-9-amine HCl + Phenylacetyl chloride reaction Acylation in DCM with TEA start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification end_synthesis Pure this compound purification->end_synthesis hplc HPLC-UV (Purity) end_synthesis->hplc ms Mass Spec (Identity) end_synthesis->ms nmr NMR (Structure) end_synthesis->nmr ir IR (Functional Groups) end_synthesis->ir standard Analytical Standard hplc->standard ms->standard nmr->standard ir->standard

Caption: Experimental workflow for the preparation and characterization of the analytical standard.

logical_relationship cluster_standard This compound Standard cluster_attributes Key Performance Attributes cluster_alternatives Alternative Standards standard Target Analyte purity High Purity (≥99.5%) standard->purity identity Confirmed Identity (MS, NMR) standard->identity specificity High Specificity standard->specificity uv_activity Strong UV Absorbance standard->uv_activity alt1 General Phenylacetamide Standard standard->alt1 vs. alt2 General Fluorene Standard standard->alt2 vs.

Caption: Logical relationship of performance attributes and alternatives.

Conclusion

The preparation of this compound as an in-house analytical standard is a feasible and necessary step when this compound is not commercially available. A well-defined synthesis and rigorous analytical characterization are essential to ensure the quality and reliability of the standard. While requiring more initial effort compared to purchasing a commercial standard, the development of an in-house standard provides a highly specific tool for the accurate quantification of this particular analyte in complex matrices, which is a critical aspect of pharmaceutical development and quality control.

Purity Assessment of N-9H-fluoren-9-yl-2-phenylacetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-9H-fluoren-9-yl-2-phenylacetamide, a key intermediate in various synthetic applications. The primary focus is on High-Performance Liquid Chromatography (HPLC), with detailed comparisons to Thin-Layer Chromatography (TLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This document presents supporting experimental protocols, data summaries, and workflow visualizations to aid in the selection of the most appropriate analytical strategy for specific research and quality control needs.

Introduction

This compound is an organic compound whose purity is critical for its intended applications. The synthesis of this molecule, typically involving the acylation of an amine with a protected amino acid derivative, can lead to several impurities. These may include unreacted starting materials, byproducts of the protection/deprotection steps, and stereoisomers. This guide outlines robust analytical techniques to identify and quantify these impurities, ensuring the quality and reliability of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. Chiral HPLC is particularly crucial for separating the desired L-enantiomer from its D-enantiomer, a common process-related impurity.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Chiralpak® IA or equivalent polysaccharide-based chiral stationary phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Isopropanol and Hexane (e.g., 10:90 v/v) with 0.1% Trifluoroacetic Acid (TFA).[1] The exact ratio may be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Comparative Analytical Techniques

While HPLC is the primary method, other techniques offer complementary information and can be used for orthogonal testing or in situations with limited resources.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and identifying the presence of major impurities.

  • Stationary Phase: Silica gel 60 F254 pre-coated plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • Sample Application: Spot a dilute solution of the sample in a suitable solvent (e.g., dichloromethane) onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: Visualize the spots under UV light (254 nm) and by staining with a ninhydrin solution followed by gentle heating.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample (approx. 10 mg) and a certified internal standard (e.g., maleic acid, approx. 1 mg) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, and the weights of the sample and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used for the identification and quantification of volatile impurities. For non-volatile compounds like this compound, derivatization is necessary.

  • Derivatization: Silylation is a common derivatization method. React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Oven Program: A temperature gradient program to separate the derivatized analyte from impurities.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Data Presentation and Comparison

The following table summarizes the expected performance of each technique in the purity assessment of this compound.

FeatureHPLCTLCqNMRGC-MS
Purity (%) > 99.5%Qualitative98.9% (absolute)> 99% (relative)
LOD/LOQ ~0.01% / ~0.03%~1-5%~0.1%< 0.01%
Analysis Time 20-30 min30-60 min10-15 min30-45 min
Enantiomeric Purity Yes (with chiral column)NoNoPossible (with chiral column)
Primary Use Quantitative Purity & Impurity ProfilingReaction Monitoring, Spotting ImpuritiesAbsolute Purity DeterminationVolatile Impurity Analysis

Visualized Workflows

The following diagrams illustrate the logical workflows for the key experimental procedures.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection B->C D Chromatographic Separation C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration, Purity Calculation) E->F

Caption: HPLC analysis workflow for purity assessment.

Purity_Assessment_Logic cluster_methods Analytical Techniques cluster_purpose Purpose HPLC HPLC (Primary Method) QuantPurity Quantitative Purity HPLC->QuantPurity TLC TLC QualImpurity Qualitative Impurity Profile TLC->QualImpurity qNMR qNMR AbsolutePurity Absolute Purity qNMR->AbsolutePurity GCMS GC-MS VolatileImpurity Volatile Impurities GCMS->VolatileImpurity Sample This compound Sample Sample->HPLC Sample->TLC Sample->qNMR Sample->GCMS

Caption: Logical relationship of analytical methods.

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. Chiral HPLC is the recommended method for comprehensive purity and enantiomeric excess determination. TLC serves as a rapid, qualitative screening tool. qNMR provides an accurate measure of absolute purity, while GC-MS is ideal for the analysis of volatile impurities after derivatization. For robust quality control, a combination of these methods, particularly HPLC and an orthogonal technique like qNMR, is advisable.

References

Comparative Analysis of N-9H-fluoren-9-yl-2-phenylacetamide and its Bioisosteres in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides a comparative overview of the biological activities of N-9H-fluoren-9-yl-2-phenylacetamide and its conceptual bioisosteres. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is constructed based on published data for structurally related phenylacetamide derivatives, which serve as functional bioisosteres. The focus of this guide is to present a side-by-side analysis of their performance in anticancer and cytotoxic assays, offering insights into the structure-activity relationships (SAR) within this chemical class.

The following sections detail the cytotoxic profiles of phenylacetamide derivatives where the fluorenyl and phenyl moieties have been replaced with other cyclic systems and substituted phenyl rings, respectively.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various phenylacetamide derivatives is summarized below. These compounds are grouped based on the nature of the substituent on the acetamide nitrogen and the phenyl ring of the acetamide, which can be considered bioisosteric replacements for the fluorenyl and phenyl groups of the parent compound, "this compound".

Table 1: Cytotoxicity of Phenylacetamide Derivatives with N-Aryl Substituents

Compound IDN-SubstituentPhenyl SubstituentCancer Cell LineIC50 (µM)Reference
1 2-Naphthyl6-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)NPC-TW010.6[1]
2 4-Nitrophenyl2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)MCF-71.96[2]
3 Phenyl4-FluoroPC3>100[3][4]
4 2-Nitrophenyl4-FluoroPC352[3][4]
5 4-Nitrophenyl4-FluoroPC380[3][4]
6 4-Nitrophenyl4-FluoroMCF-7100[3][4]

Table 2: Cytotoxicity of Phenylacetamide Derivatives with Various Phenyl Substitutions

Compound IDN-SubstituentPhenyl SubstituentCancer Cell LineIC50 (µM)Reference
7 n-Butyl4-ChloroMDA-MB-4680.7 ± 0.08[1]
8 n-Butyl4-BromoMDA-MB-4680.6 ± 0.08[1]
9 n-Butyl4-NitroMDA-MB-4680.76 ± 0.09[1]
10 n-Butyl4-ChloroMCF-70.7 ± 0.4[1]
11 n-Butyl4-BromoMCF-70.7 ± 0.08[1]
12 Resveratrol analogue-MDA-MB-231~5[5]
13 Resveratrol analogue-MCF-7~5[5]

Experimental Protocols

The methodologies described below are representative of the experimental procedures used to obtain the cytotoxicity data presented in the tables.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468, PC12) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

MTS Assay for Cytotoxicity

The MTS assay is a similar colorimetric method that uses a tetrazolium salt that is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium.

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.[3][4]

  • Compound Exposure: The cells are exposed to different concentrations of the test compounds for 48 hours.[3][4]

  • MTS Reagent: The MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.[3][4]

  • Absorbance Reading: The absorbance is recorded at 490 nm using a 96-well plate reader.[3][4]

  • Data Analysis: The IC50 values are determined from dose-response curves.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of chemical compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound Test Compound (Phenylacetamide Derivative) treatment Compound Treatment (Varying Concentrations) compound->treatment cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation reagent Addition of Viability Reagent (MTT or MTS) incubation->reagent measurement Absorbance Measurement reagent->measurement dose_response Dose-Response Curve Generation measurement->dose_response ic50 IC50 Value Calculation dose_response->ic50 G cluster_pathway Apoptotic Signaling compound Phenylacetamide Derivative bax Bax Upregulation compound->bax induces bcl2 Bcl-2 Downregulation compound->bcl2 induces caspase3 Caspase-3 Activation bax->caspase3 promotes bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

References

Phenylacetamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activities of Phenylacetamide Analogs

The phenylacetamide core has been successfully modified to target a range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The following sections summarize the key SAR findings for each of these activities.

Anticancer Activity

Several studies have explored the potential of phenylacetamide derivatives as anticancer agents. A notable study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their cytotoxic effects against various cancer cell lines.

Key Findings:

  • Influence of Substituents: Compounds bearing a nitro moiety (NO2) on the N-phenyl ring generally exhibit higher cytotoxicity compared to those with a methoxy group (OCH3)[1][2].

  • Cell Line Specificity: These analogs demonstrated greater cytotoxic activity against the PC3 prostate carcinoma cell line compared to other cell lines[1][2].

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs

CompoundN-Phenyl Ring SubstituentCell LineIC50 (µM)
2b Not Specified in SnippetPC352[1][2]
2c p-nitroPC380[1][2]
2c p-nitroMCF-7100[1][2]
Imatinib (Reference) -PC340[1][2]
Imatinib (Reference) -MCF-798[1][2]
Anticonvulsant Activity

The phenylacetamide scaffold is a key feature in several anticonvulsant drugs. Research into novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has provided valuable insights into the structural requirements for anticonvulsant activity.

Key Findings:

  • MES vs. scPTZ Activity: Many of the synthesized analogs showed efficacy in the maximal electroshock (MES) seizure model, which is indicative of activity against generalized tonic-clonic seizures.

  • Importance of the Imide/Amide Moiety: The structural modification from a pyrrolidine-2,5-dione imide ring to a chain amide was a key aspect of the investigation, aiming to understand its effect on anticonvulsant activity[3]. One of the most potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels[3].

  • Activity in Therapy-Resistant Models: Several molecules also demonstrated activity in the 6-Hz screen, an animal model for therapy-resistant partial seizures[3].

Table 2: Anticonvulsant Activity of N-phenylacetamide Analogs

Compound IDModificationAnticonvulsant Activity ModelKey Observations
Various Analogs N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES, 6-HzShowed activity, particularly 3-(trifluoromethyl)anilide derivatives[3].
Compound 12 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dioneMESEffective at 30 mg/kg (0.5h) and 100 mg/kg (4h) in mice. More potent than phenytoin in rats at 30 mg/kg orally[4].
Anti-inflammatory Activity

Phenylacetamide derivatives have also been investigated for their anti-inflammatory properties. One study focused on N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis model in rats.

Key Findings:

  • Reduction of Pro-inflammatory Cytokines: The compound significantly reduced the serum levels of pro-inflammatory cytokines IL-1β and TNF-α[5].

  • Modulation of Oxidative Stress: Treatment with N-(2-hydroxy phenyl) acetamide also altered oxidative stress markers, suggesting a multi-faceted anti-inflammatory mechanism[5].

  • In-vivo Efficacy: The compound retarded the increase in paw edema and the reduction in body weight in arthritic rats[5].

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of phenylacetamide analogs.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., imatinib) for a specified period (e.g., 48 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates attach_cells Allow Cells to Attach (Overnight) seed_cells->attach_cells add_compounds Add Test Compounds & Reference Drug attach_cells->add_compounds incubate_treatment Incubate (e.g., 48 hours) add_compounds->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate for Formazan Production add_mts->incubate_mts read_absorbance Read Absorbance (e.g., 490 nm) incubate_mts->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity (MTS) Assay.

Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds was evaluated using standard animal models of epilepsy.

Methodology:

  • Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation in rodents. The ability of a compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test induces clonic seizures by administering a subcutaneous injection of pentylenetetrazole, a GABA-A receptor antagonist. The ability of a compound to prevent or delay the onset of seizures is measured.

  • 6-Hz Psychomotor Seizure Test: This model is used to identify drugs effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of mice, and the ability of a compound to prevent seizure activity is assessed.

  • Rotarod Test: This test is used to assess the neurological toxicity or motor impairment caused by the test compounds. Animals are placed on a rotating rod, and the time they are able to maintain their balance is recorded.

anticonvulsant_screening_workflow cluster_seizure_models Seizure Models cluster_neurotoxicity Neurotoxicity Assessment cluster_evaluation Evaluation start Administer Test Compound to Rodents mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz six_hz 6-Hz Psychomotor Seizure Test start->six_hz rotarod Rotarod Test start->rotarod evaluate Assess Protection Against Seizures & Motor Impairment mes->evaluate scptz->evaluate six_hz->evaluate rotarod->evaluate

Caption: Workflow for Anticonvulsant Screening in Animal Models.

Signaling Pathways

While the exact signaling pathways for all the discussed analogs are not fully elucidated in the provided information, the anti-inflammatory effects of N-(2-hydroxy phenyl) acetamide suggest its involvement in modulating cytokine signaling.

anti_inflammatory_pathway compound N-(2-hydroxy phenyl) acetamide cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) compound->cytokines Inhibits Production oxidative_stress Oxidative Stress (ROS, RNS) compound->oxidative_stress Reduces inflammation Inflammatory Stimulus cells Immune Cells (e.g., Macrophages) inflammation->cells cells->cytokines cells->oxidative_stress inflammation_response Inflammatory Response (e.g., Arthritis) cytokines->inflammation_response oxidative_stress->inflammation_response

Caption: Postulated Anti-inflammatory Mechanism of N-(2-hydroxy phenyl) acetamide.

Conclusion

The phenylacetamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the phenylacetamide core can lead to significant changes in biological activity and target specificity. While direct SAR data for N-9H-fluoren-9-yl-2-phenylacetamide is currently lacking, the insights gained from related analogs provide a solid foundation for future research and drug discovery efforts centered on this promising chemical class. Further investigation into the specific SAR of fluorenyl-containing phenylacetamides is warranted to explore their full therapeutic potential.

References

Correlating In Vitro Activity with In Vivo Efficacy of N-9H-fluoren-9-yl-2-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data correlating the in vitro activity and in vivo efficacy of "N-9H-fluoren-9-yl-2-phenylacetamide" is not publicly available. This guide, therefore, serves as a template illustrating the methodologies and data presentation required for such a comparative analysis, drawing upon common practices for analogous compounds, namely fluorene and phenylacetamide derivatives. The data presented herein is hypothetical and for illustrative purposes only.

Introduction

The journey of a potential therapeutic agent from laboratory discovery to clinical application hinges on the successful correlation between its activity in controlled cellular environments (in vitro) and its performance within a living organism (in vivo). For novel compounds like this compound, establishing this relationship is a critical step in preclinical development. This guide outlines the typical experimental workflow, data presentation, and key signaling pathways that would be investigated to build a comprehensive in vitro-in vivo correlation (IVIVC) profile, with a focus on potential anticancer applications, a common therapeutic area for fluorene and phenylacetamide derivatives.

Data Presentation: A Comparative Overview

Effective evaluation of a compound's potential requires a clear and concise presentation of quantitative data from both in vitro and in vivo studies. The following tables provide a template for summarizing such findings.

In Vitro Activity Profile

This table summarizes the cytotoxic effects of a hypothetical compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of the compound required to inhibit 50% of cell growth.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
PC-3Prostate Cancer18.5
HCT116Colon Carcinoma25.1
In Vivo Efficacy in Xenograft Model

This table illustrates the typical data gathered from an in vivo study using a mouse xenograft model, where human cancer cells (in this hypothetical case, PC-3) are implanted in immunocompromised mice.

Treatment GroupDosage (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control00
Compound A2535
Compound A5062
Positive ControlVaries75

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the validity of the generated data.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, PC-3, and HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) at various doses for a specified period. A vehicle control group and a positive control group (treated with a known anticancer drug) are included.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualizing the Process and Pathway

Diagrams are essential for illustrating complex workflows and biological pathways.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation cell_culture Cell Line Culture (e.g., PC-3) treatment Compound Treatment (Varying Concentrations) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay ic50 IC50 Determination assay->ic50 ivivc In Vitro-In Vivo Correlation (IVIVC) ic50->ivivc Predicts xenograft Xenograft Model (PC-3 in Mice) dosing Compound Administration (Varying Doses) xenograft->dosing monitoring Tumor Growth Monitoring dosing->monitoring tgi Tumor Growth Inhibition (TGI) Calculation monitoring->tgi tgi->ivivc Validates G cluster_cell Cancer Cell compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Validation of a Synthetic Route for N-(9H-fluoren-9-yl)-2-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for N-(9H-fluoren-9-yl)-2-phenylacetamide and evaluates its performance against alternative methods. The information presented is intended to assist researchers in making informed decisions for the efficient and sustainable synthesis of this and structurally related compounds.

Primary Synthetic Route: Schotten-Baumann Acylation

The principal proposed route for the synthesis of N-(9H-fluoren-9-yl)-2-phenylacetamide involves the N-acylation of 9-aminofluorene with phenylacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is a widely used and generally high-yielding method for amide bond formation.

Reaction Scheme:

Experimental Protocols

Synthesis of Precursors

1. Synthesis of 9-Aminofluorene:

9-Aminofluorene can be synthesized from fluorenone via a two-step process involving the formation of fluorenone oxime followed by its reduction.

  • Step 1: Synthesis of Fluorenone Oxime: Fluorenone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol.

  • Step 2: Reduction of Fluorenone Oxime: The resulting fluorenone oxime is then reduced to 9-aminofluorene using a reducing agent like zinc dust in acetic acid.

2. Synthesis of Phenylacetyl Chloride:

Phenylacetyl chloride can be prepared from phenylacetic acid using a variety of chlorinating agents.

  • Method A: Using Oxalyl Chloride: Phenylacetic acid is reacted with oxalyl chloride, often in an inert solvent like dichloromethane or benzene. This method is generally clean as the byproducts (CO, CO2, and HCl) are gaseous.

  • Method B: Using Thionyl Chloride: Phenylacetic acid is treated with thionyl chloride. This is a common and cost-effective method.

  • Method C: Using Phosphorus Trichloride: Phenylacetic acid can also be converted to the acid chloride using phosphorus trichloride.

Primary Synthesis: N-Acylation of 9-Aminofluorene

Schotten-Baumann Conditions:

  • Dissolve 9-aminofluorene in a suitable inert organic solvent (e.g., dichloromethane, diethyl ether, or toluene).

  • Add a base to neutralize the HCl byproduct that will be formed. An aqueous solution of a base like sodium hydroxide is traditionally used in a two-phase system, or an organic base such as pyridine or triethylamine can be used in a single-phase system.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of phenylacetyl chloride in the same solvent to the stirred mixture.

  • Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials. This typically involves washing with dilute acid, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Comparison of Synthetic Routes

For a comprehensive evaluation, the proposed Schotten-Baumann route is compared with two alternative "green chemistry" approaches: EDC/HOBt coupling and enzymatic synthesis.

ParameterSchotten-Baumann AcylationEDC/HOBt CouplingEnzymatic Synthesis (Lipase)
Principle Reaction of an amine with a pre-formed, highly reactive acyl chloride.In situ activation of a carboxylic acid to form an active ester, which then reacts with the amine.Enzyme-catalyzed direct amidation of a carboxylic acid and an amine.
Reagents 9-Aminofluorene, Phenylacetyl Chloride, Base (e.g., NaOH, Pyridine)9-Aminofluorene, Phenylacetic Acid, EDC, HOBt, Base (e.g., DIPEA)9-Aminofluorene, Phenylacetic Acid, Immobilized Lipase
Typical Yield High (often >85%)Good to Excellent (70-95%)[1]Moderate to High (can reach >80%)[2][3]
Reaction Time Typically 1-4 hoursTypically 12-48 hours[1]Can be long (24-72 hours)
Temperature 0°C to Room TemperatureRoom TemperatureTypically 30-60°C
Atom Economy Moderate (byproduct is HCl, which is neutralized by a base)Low (generates large urea and HOBt byproducts)High (byproduct is water)
Solvents Organic solvents (e.g., DCM, Toluene) and potentially waterAprotic polar solvents (e.g., DMF, CH3CN)[1]Often organic solvents, but can be performed in greener solvents or even solvent-free.
Purification Aqueous workup followed by recrystallization or chromatography.Workup to remove urea byproduct, followed by chromatography.Simple filtration to remove the immobilized enzyme.
Green Chemistry Aspects Generates stoichiometric amounts of salt waste. Phenylacetyl chloride is lachrymatory and moisture-sensitive.Avoids the use of a highly reactive acyl chloride. EDC and HOBt are considered hazardous.Mild reaction conditions. Biodegradable catalyst. High atom economy. Can be solvent-free.

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt: 1-Hydroxybenzotriazole DIPEA: N,N-Diisopropylethylamine DCM: Dichloromethane DMF: Dimethylformamide

Experimental Workflows and Signaling Pathways

Validated Synthetic Route Workflow

Synthetic_Route cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction Fluorenone Fluorenone Fluorenone_Oxime Fluorenone Oxime Fluorenone->Fluorenone_Oxime + Hydroxylamine Nine_Aminofluorene 9-Aminofluorene Fluorenone_Oxime->Nine_Aminofluorene + Zn/AcOH Reactants 9-Aminofluorene + Phenylacetyl Chloride Nine_Aminofluorene->Reactants Phenylacetic_Acid Phenylacetic Acid Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetic_Acid->Phenylacetyl_Chloride + SOCl2 or (COCl)2 Phenylacetyl_Chloride->Reactants Product N-(9H-fluoren-9-yl)- 2-phenylacetamide Reactants->Product Schotten-Baumann (Base, Solvent) Amide_Synthesis_Comparison cluster_starting_materials Common Starting Materials cluster_routes Synthetic Routes Carboxylic_Acid Phenylacetic Acid Acyl_Chloride_Route Route 1: Acyl Chloride Carboxylic_Acid->Acyl_Chloride_Route + SOCl2 Coupling_Reagent_Route Route 2: Coupling Reagent Carboxylic_Acid->Coupling_Reagent_Route Enzymatic_Route Route 3: Enzymatic Carboxylic_Acid->Enzymatic_Route Amine 9-Aminofluorene Amine->Acyl_Chloride_Route Amine->Coupling_Reagent_Route Amine->Enzymatic_Route Product N-(9H-fluoren-9-yl)-2-phenylacetamide Acyl_Chloride_Route->Product + Amine, Base Coupling_Reagent_Route->Product + EDC, HOBt Enzymatic_Route->Product + Lipase

References

A Comparative Guide to Alternative Synthetic Methods for N-Substituted Phenylacetamides

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of N-substituted phenylacetamides, a core structural motif in numerous pharmaceuticals and biologically active compounds, has evolved significantly from classical methodologies to more efficient, sustainable, and scalable alternatives. This guide provides a comparative overview of prominent synthetic routes, presenting key performance indicators, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The choice of synthetic strategy for N-substituted phenylacetamides is often a trade-off between reaction time, yield, cost, and environmental impact. The following table summarizes the quantitative data for several key methods.

MethodReactantsCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Conventional Heating Phenylacetic acid, BenzylamineNiCl₂ (10 mol%)Toluene20 h110 °C98[1]
Conventional Heating Substituted anilines, Chloroacetyl chlorideTriethylamineDichloromethane13 hReflux50-72[2]
Microwave Irradiation Substituted anilines, Substituted carboxylic acidsTriethylamineDichloromethane9-42 min-75-87[2]
Microwave (Solvent-Free) Aniline, Succinic anhydrideNoneNone4 min-40-60[3]
Biocatalytic p-Anisidine, Ethanol (as acetyl source)Candida parapsilosisAqueous buffer10 h35 °C81[4][5]
Flow Chemistry Phenylacetic acid, BenzylamineActivated K60 silicaTolueneContinuous (2 min residence)150 °C~95 (conversion)
Boron-Mediated Phenylacetic acid, BenzylamineB(OCH₂CF₃)₃Acetonitrile5 h80 °C91[6][7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Conventional Synthesis via Acid Chloride

This traditional two-step method involves the activation of a carboxylic acid with thionyl chloride, followed by reaction with an amine.

Step 1: Synthesis of Phenylacetyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add phenylacetic acid (1 equiv.).

  • Slowly add thionyl chloride (1.2 equiv.) at room temperature with stirring.

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

Step 2: Amidation

  • Dissolve the amine (1 equiv.) and triethylamine (1.1 equiv.) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add the crude phenylacetyl chloride (1 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Synthesis

This method significantly reduces reaction times and often improves yields.

Protocol: [2]

  • In a microwave-safe vessel, combine the carboxylic acid (1 equiv.), amine (1 equiv.), and a catalytic amount of triethylamine.

  • Add a minimal amount of a high-boiling polar solvent like dichloromethane or perform the reaction solvent-free if the reactants are liquids at the reaction temperature.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature or power for a short duration (e.g., 10-30 minutes).

  • After cooling, dissolve the residue in a suitable organic solvent.

  • Wash the solution with water and brine.

  • Dry the organic layer, concentrate, and purify the product as described for the conventional method.

Biocatalytic Synthesis Using Whole Cells

This green chemistry approach utilizes enzymes for the N-acylation of aromatic amines.[4][5]

Protocol:

  • Cultivate Candida parapsilosis ATCC 7330 in a suitable growth medium.

  • Harvest and wash the cells to obtain a cell paste.

  • In a reaction vessel, suspend the whole cells in a phosphate buffer (pH 7).

  • Add the aromatic amine substrate (e.g., p-anisidine) and a co-solvent/acetyl source like ethanol.

  • Incubate the mixture at a controlled temperature (e.g., 35°C) with shaking for a specified time (e.g., 10 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic extract.

  • Purify the product by column chromatography.

Continuous Flow Synthesis

Flow chemistry offers excellent control over reaction parameters and facilitates scalability.

Protocol:

  • Pack a column reactor with a heterogeneous catalyst (e.g., activated K60 silica).

  • Prepare separate stock solutions of the carboxylic acid and the amine in a suitable solvent (e.g., toluene).

  • Using syringe pumps, introduce the reactant solutions into a T-mixer.

  • Pass the combined stream through the heated column reactor at a defined flow rate to control the residence time.

  • Collect the output from the reactor.

  • The product can be isolated by removing the solvent. Further purification can be achieved through in-line extraction or crystallization.

Synthetic Workflows and Logical Relationships

The following diagrams illustrate the workflows of the described synthetic methods.

conventional_synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Phenylacetic_Acid Phenylacetic Acid Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetic_Acid->Phenylacetyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Phenylacetyl_Chloride Product N-Substituted Phenylacetamide Phenylacetyl_Chloride->Product Amine Amine Amine->Product Triethylamine Triethylamine Triethylamine->Product Solvent Solvent (DCM) Solvent->Product Workup Workup & Purification Product->Workup

Caption: Conventional two-step synthesis of N-substituted phenylacetamides.

Caption: Workflow for microwave-assisted synthesis.

biocatalytic_synthesis Substrates Aromatic Amine + Acetyl Source Incubation Incubation (35°C, 10h) Substrates->Incubation Biocatalyst Whole Cells (C. parapsilosis) in Buffer Biocatalyst->Incubation Extraction Product Extraction Incubation->Extraction Purification Purification Extraction->Purification Final_Product N-Substituted Phenylacetamide Purification->Final_Product

Caption: Biocatalytic synthesis workflow.

flow_synthesis ReagentA Carboxylic Acid Solution PumpA Pump A ReagentA->PumpA ReagentB Amine Solution PumpB Pump B ReagentB->PumpB Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Catalyst Column Mixer->Reactor Collection Product Collection Reactor->Collection Final_Product N-Substituted Phenylacetamide Collection->Final_Product

Caption: Continuous flow synthesis setup.

References

Comparative Docking Studies of N-(9H-fluoren-9-yl)-2-phenylacetamide Derivatives: A Review of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific comparative docking studies focused on N-(9H-fluoren-9-yl)-2-phenylacetamide and its derivatives. While the broader class of acetamide derivatives has been the subject of numerous computational and biological activity studies, research targeting the specific chemical space of N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives appears to be limited or not publicly available.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current landscape of available research and provides context from related studies on other acetamide derivatives. The fluorenyl moiety is a recognized scaffold in medicinal chemistry, often explored for its potential in anticancer and other therapeutic areas. The combination of this group with a phenylacetamide structure presents an interesting, yet underexplored, area for computational drug design.

Current State of Research

Extensive database searches did not yield any publications presenting comparative molecular docking data, such as binding energies or inhibition constants, for a series of N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives. While individual synthesis of related compounds like N-(9H-Fluoren-2-yl)-N-hydroxy-acetamide is noted in chemical supplier databases, dedicated studies evaluating their interaction with specific biological targets through molecular docking are not readily found.

Research on other classes of acetamide derivatives, however, is prevalent and offers insights into the methodologies and potential targets that could be relevant for future studies on fluorenyl-containing acetamides. These studies often focus on targets such as enzymes implicated in neurodegenerative diseases, cancer, and inflammation.

General Experimental Protocols in Acetamide Docking Studies

For researchers interested in pursuing studies on N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives, the following generalized experimental protocol, compiled from various studies on other acetamide compounds, can serve as a foundational methodology.

Molecular Docking Workflow

A typical molecular docking workflow involves several key stages, from protein and ligand preparation to the final analysis of the docking results. This process is crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein.

G General Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Water Removal, H-addition) grid_gen Grid Box Generation (Defining the Binding Site) p_prep->grid_gen l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Running the Docking Algorithm) l_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy, RMSD) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathways and Targets

Based on the therapeutic applications of other acetamide derivatives, potential signaling pathways and molecular targets for N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives could include those involved in cell proliferation, apoptosis, and inflammation. For instance, docking studies on similar scaffolds have often targeted kinases, histone deacetylases (HDACs), and cyclooxygenase (COX) enzymes.

The diagram below illustrates a simplified hypothetical signaling pathway that could be investigated for these compounds, focusing on the inhibition of a protein kinase to modulate downstream cellular processes.

G Hypothetical Signaling Pathway Inhibition compound N-(9H-fluoren-9-yl)-2- phenylacetamide Derivative target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response

Caption: Inhibition of a target protein by a hypothetical compound.

Conclusion and Future Directions

The field of computational drug discovery would benefit from studies focused on N-(9H-fluoren-9-yl)-2-phenylacetamide derivatives. The lack of existing comparative docking studies presents a clear opportunity for novel research. Future work could involve the synthesis of a library of these derivatives, followed by in silico screening against various therapeutic targets. The computational predictions could then be validated through in vitro and in vivo assays to identify lead compounds for further development. Researchers are encouraged to explore this chemical space to potentially uncover new therapeutic agents.

Safety Operating Guide

Essential Guide to the Proper Disposal of N-9H-fluoren-9-yl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedures for the safe and compliant disposal of N-9H-fluoren-9-yl-2-phenylacetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from data on structurally related and precursor molecules, namely 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and Acetamide, as well as general principles of laboratory chemical waste management.

Hazard Assessment and Classification

This compound is a chemical compound that requires careful handling and disposal due to the potential hazards associated with its constituent parts. The fluorene group, present in Fmoc-Cl, is associated with corrosive properties, while the acetamide group is linked to potential carcinogenicity. Therefore, it is imperative to treat this compound as a hazardous waste.

Key Hazard Considerations:

  • Corrosivity: Based on data for Fmoc-Cl, there is a potential for skin and eye irritation or burns.[1][2]

  • Toxicity: Acetamide is suspected of causing cancer.[3]

  • Environmental Hazards: Avoid release into the environment as it may be harmful to aquatic life.[4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., nitrile rubber).[4]
Eye Protection Tightly sealed safety goggles or a full-face shield.[4][5]
Lab Coat A full-length lab coat to protect from skin contact.
Respiratory Protection Use a suitable respirator if handling large quantities or if dust is generated.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a designated area, preferably within a chemical fume hood.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]

  • Collect the waste in a dedicated, properly labeled, and sealed hazardous waste container.[7][8] The container should be made of a material compatible with the chemical.

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Suspected Carcinogen")

    • The date of accumulation.

    • Your name, laboratory, and contact information.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[8]

  • Ensure secondary containment is used to prevent spills.[7]

  • Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][9]

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][8]

  • Provide them with a copy of the waste characterization information, including the information from this guide.

  • Never dispose of this compound down the drain or in the regular trash.[1][10]

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. Ventilate the area. For large spills, evacuate the area and contact your institution's EHS office immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Corrosive, Suspected Carcinogen) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Dedicated Container B->C D Properly Label Container (Name, Hazards, Date) C->D E Store in Designated Hazardous Waste Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and Final Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for N-9H-fluoren-9-yl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling N-9H-fluoren-9-yl-2-phenylacetamide, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification
Eyes Safety glasses with side-shields or chemical safety gogglesOSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber)Inspected prior to use and disposed of in accordance with good laboratory practices[3][4][5]
Body Impervious clothing or a lab coat to prevent skin contactWear appropriate protective clothing to minimize contact with skin[1][2][6]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generatedFollow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][6]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4][5][7] Minimize dust generation and accumulation.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2][4][5]

  • Do not eat, drink, or smoke in the handling area.[3][8][9]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3][4][5][10]

3. Storage:

  • Store in a tightly closed container.[2][11]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[2][12]

4. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Use proper personal protective equipment as indicated in the PPE section.[2]

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2][5] Avoid generating dusty conditions.[1][2]

  • Clean the spill area with a suitable solvent or a 2-5% solution of soda ash, followed by washing the area.[1]

  • Prevent the spilled material from entering drains or waterways.[3][5][6][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5][9] Do not dispose of down the drain.[11]

  • Contaminated Materials: Items such as gloves, filter paper, and empty containers should be considered contaminated. Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[4][5]

  • Containers: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, if permissible by local regulations.[8]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Information B Don Personal Protective Equipment (PPE) A->B C Weighing and Transfer in Ventilated Enclosure B->C D Experimental Use C->D E Decontaminate Work Area D->E F Doff PPE E->F G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-9H-fluoren-9-yl-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-9H-fluoren-9-yl-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.